3'-(Dimethylamino)biphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-[3-(dimethylamino)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(17)18/h3-10H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKUVSHRCBIVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653496 | |
| Record name | 3'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181320-54-6 | |
| Record name | 3'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3'-(Dimethylamino)biphenyl-3-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of 3'-(Dimethylamino)biphenyl-3-carboxylic Acid
This guide provides a comprehensive overview of the core physical properties of 3'-(Dimethylamino)biphenyl-3-carboxylic acid, a molecule of interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical data with practical methodologies for empirical validation. We will explore the compound's fundamental characteristics, the experimental logic for their determination, and the spectral data essential for its unequivocal identification.
Compound Identification and Core Structure
3'-(Dimethylamino)biphenyl-3-carboxylic acid is a biphenyl derivative characterized by a carboxylic acid group on one phenyl ring and a dimethylamino group on the other. This substitution pattern imparts specific physicochemical properties that are critical for its behavior in various chemical and biological systems.
-
IUPAC Name: 3-[3-(dimethylamino)phenyl]benzoic acid[1]
-
CAS Number: 1181320-54-6[1]
-
Molecular Formula: C₁₅H₁₅NO₂[1]
-
Synonyms: 3'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid, 3-[3-(dimethylamino)phenyl]benzoic acid[1]
The structural arrangement, particularly the presence of both an acidic (carboxylic acid) and a basic (tertiary amine) functional group, suggests zwitterionic potential and pH-dependent solubility, which are crucial considerations in formulation and drug delivery studies.
Summary of Physical Properties
Quantitative physical data for 3'-(Dimethylamino)biphenyl-3-carboxylic acid is primarily based on computational models, as extensive experimental characterization is not widely published. The following table summarizes these key properties, providing a foundational dataset for laboratory work.
| Property | Value | Source |
| Molecular Weight | 241.28 g/mol | PubChem[1][2] |
| Physical State | Solid (Predicted) | N/A |
| Melting Point (°C) | Data not available | N/A |
| Boiling Point (°C) | Data not available | N/A |
| pKa (acidic) | ~4.0 (Predicted) | Based on related structures[3][4] |
| XLogP3 | 3.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |
Note: The pKa value is an estimation based on structurally similar compounds like 3''-amino-2''-hydroxy-biphenyl-3-carboxylic acid (predicted pKa ~3.99) and 3-Biphenylcarboxylic acid (predicted pKa ~4.14).[3][4][5] Experimental determination is required for confirmation.
Methodologies for Experimental Characterization
To ensure scientific rigor, computed data must be validated through empirical testing. The following section details the standard protocols for determining the key physical properties of novel compounds like 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new chemical entity involves a sequence of experiments, from basic identity confirmation to detailed property analysis.
Caption: Workflow for Physicochemical Characterization.
Melting Point Determination
Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities which depress and broaden the melting point.
Protocol (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the dry compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (if known from related structures, e.g., 160-220 °C).[4] Then, reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.
Solubility Profiling
Causality: Solubility is critical for predicting a compound's behavior in biological systems and for developing suitable formulations. The "shake-flask" method is the gold-standard for determining thermodynamic solubility.
Protocol (Shake-Flask Method):
-
System Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the resulting suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Result: The measured concentration represents the solubility of the compound in that specific solvent at that temperature.
pKa Determination
Causality: The pKa value defines the pH at which a functional group is 50% ionized. For a molecule with both acidic (carboxylic acid) and basic (dimethylamino) groups, determining the pKa values is essential for understanding its charge state, solubility, and potential for interaction with biological targets at physiological pH.
Protocol (Potentiometric Titration):
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (often a co-solvent like methanol/water).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M NaOH to titrate the carboxylic acid, followed by 0.1 M HCl to titrate the amine).
-
Titration: Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve) or by calculating the first derivative of the titration curve, where the equivalence point is the peak.
Spectral Characterization Profile
Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. While specific spectra for 3'-(Dimethylamino)biphenyl-3-carboxylic acid are not publicly available, the expected characteristics can be inferred from its functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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O-H Stretch (Carboxylic Acid): A very broad peak is expected in the range of 2500-3300 cm⁻¹.[7]
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1700-1725 cm⁻¹.[7]
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C-N Stretch (Aromatic Amine): A peak is expected in the 1342-1266 cm⁻¹ region.
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Aromatic C-H Bending: Out-of-plane bending vibrations in the 900-675 cm⁻¹ region can help confirm the substitution patterns on the phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR:
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Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet appearing far downfield, typically >10 ppm.[7]
-
Aromatic Protons (Ar-H): A complex series of multiplets is expected between 7.0 and 8.5 ppm.
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Dimethylamino Protons (-N(CH₃)₂): A sharp singlet integrating to six protons, likely appearing around 2.9-3.1 ppm.[8]
-
-
¹³C NMR:
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Carbonyl Carbon (-COOH): A peak in the 160-180 ppm range.[7]
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Aromatic Carbons: Multiple peaks between 110 and 150 ppm.
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Dimethylamino Carbons (-N(CH₃)₂): A peak around 40 ppm.
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Mass Spectrometry (MS)
MS provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (241.28) should be observed.
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Key Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[7] The biphenyl linkage is relatively stable, but fragmentation of the substituents is expected.
Conclusion
3'-(Dimethylamino)biphenyl-3-carboxylic acid is a compound whose physical properties are dictated by its bifunctional, aromatic structure. While computational data provides a strong starting point, the protocols outlined in this guide represent the necessary empirical steps for robust characterization. A thorough understanding of its melting point, solubility, pKa, and spectral signature is indispensable for any researcher aiming to utilize this molecule in further scientific endeavors, particularly in the fields of medicinal chemistry and materials science.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39226078, 3'-(Dimethylamino)biphenyl-3-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53216621, 3'-(Methylamino)biphenyl-3-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15317438, 4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]
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ChemBK. (n.d.). 3-Biphenylcarboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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3'-(Dimethylamino)biphenyl-3-carboxylic acid chemical structure
An In-Depth Technical Guide to 3'-(Dimethylamino)biphenyl-3-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3'-(Dimethylamino)biphenyl-3-carboxylic acid, a biphenyl derivative with significant potential in drug discovery. This document details the molecule's physicochemical properties, outlines a robust, literature-derived synthetic pathway via Suzuki-Miyaura cross-coupling, and describes the analytical techniques required for its characterization. A critical focus is placed on its validated role as a non-covalent inhibitor of OXA-48 β-lactamase, a key enzyme responsible for antibiotic resistance in pathogenic bacteria. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in the development of novel therapeutics.
Introduction and Molecular Overview
3'-(Dimethylamino)biphenyl-3-carboxylic acid belongs to the biphenyl class of compounds, which are prevalent scaffolds in medicinal chemistry and materials science.[1] The structure consists of two phenyl rings linked by a single carbon-carbon bond, affording a semi-rigid backbone that can be strategically functionalized to interact with biological targets. The key features of this molecule are a carboxylic acid group at the 3-position and a dimethylamino group at the 3'-position. The carboxylic acid moiety often serves as a key interaction point (e.g., through hydrogen bonding or salt bridge formation) in enzyme active sites, while the dimethylamino group can enhance solubility and provide an additional site for hydrogen bonding.
The strategic placement of these functional groups makes 3'-(Dimethylamino)biphenyl-3-carboxylic acid a molecule of significant interest, particularly as an inhibitor of bacterial enzymes. Its confirmed interaction with OXA-48 β-lactamase from Klebsiella pneumoniae identifies it as a valuable lead compound in the critical fight against carbapenem-resistant Enterobacteriaceae (CRE).[2]
Physicochemical and Structural Properties
The fundamental properties of 3'-(Dimethylamino)biphenyl-3-carboxylic acid have been compiled from reputable chemical databases.[3] These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | 3-[3-(dimethylamino)phenyl]benzoic acid | PubChem[3] |
| CAS Number | 1181320-54-6 | PubChem[3] |
| Molecular Formula | C₁₅H₁₅NO₂ | PubChem[3] |
| Molecular Weight | 241.28 g/mol | PubChem[3] |
| Canonical SMILES | CN(C)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O | PubChem[3] |
| InChIKey | IGKUVSHRCBIVKZ-UHFFFAOYSA-N | PubChem[3] |
| XLogP3 (Computed) | 3.2 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
Synthesis Strategy and Methodologies
The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its high functional group tolerance, mild reaction conditions, and commercial availability of a wide array of boronic acids and aryl halides.[4][5]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the central carbon-carbon bond between the two phenyl rings. This approach leads to two commercially available or readily accessible starting materials: a substituted phenylboronic acid and a substituted aryl bromide. This strategy is outlined in the diagram below.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is a representative, field-proven procedure adapted from established methodologies for the synthesis of similar biphenyl carboxylic acids.[6] This protocol uses Route B from the retrosynthesis, coupling 3-bromo-N,N-dimethylaniline with 3-carboxyphenylboronic acid.
Materials and Reagents:
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3-Bromo-N,N-dimethylaniline (1.0 eq)
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3-Carboxyphenylboronic acid (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
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Potassium Carbonate (K₂CO₃) (3.0 eq)
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1,4-Dioxane
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Deionized Water
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Ethyl Acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Hydrochloric Acid (1M HCl)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-N,N-dimethylaniline (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add 1,4-dioxane and water in a 4:1 ratio (v/v). Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.[7]
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with deionized water.
-
Acidify the aqueous mixture to a pH of ~4-5 using 1M HCl. This protonates the carboxylate salt, causing the product to precipitate.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
-
Caption: Experimental workflow for the synthesis of the target molecule.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Predicted Spectroscopic Data
While experimental data for this specific molecule is not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and the analysis of similar structures.[1][8]
| Technique | Predicted Observations |
| ¹H NMR | ~12-13 ppm: Broad singlet, 1H (carboxylic acid, -COOH). ~6.8-8.2 ppm: Complex multiplets, 8H (aromatic protons). ~3.0 ppm: Singlet, 6H (dimethylamino, -N(CH₃)₂). |
| ¹³C NMR | ~168-172 ppm: Carbonyl carbon (-COOH). ~115-152 ppm: Aromatic carbons (8 unique signals expected due to symmetry). ~40 ppm: Dimethylamino carbons (-N(CH₃)₂). |
| IR (FTIR) | ~2500-3300 cm⁻¹: Very broad band (O-H stretch of H-bonded carboxylic acid). ~1700 cm⁻¹: Strong, sharp band (C=O stretch of carboxylic acid). ~1600, ~1480 cm⁻¹: Aromatic C=C stretching. |
| Mass Spec. | [M+H]⁺: Expected at m/z 242.12. [M-H]⁻: Expected at m/z 240.11. |
Chromatographic Analysis
-
Thin Layer Chromatography (TLC): Utilized for reaction monitoring. A typical mobile phase would be 30-50% ethyl acetate in hexanes. The product, being more polar than the starting aryl bromide, will have a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): Essential for determining the final purity of the compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) would be appropriate. Detection by UV-Vis spectroscopy at ~254 nm is standard.
Application in Drug Development: Targeting OXA-48 β-Lactamase
The most significant application for 3'-(Dimethylamino)biphenyl-3-carboxylic acid is as a scaffold for developing inhibitors against antibiotic resistance enzymes.
Mechanism of Action
X-ray crystallography data has unequivocally shown that this compound binds to the active site of OXA-48, a class D carbapenemase that confers resistance to a broad spectrum of β-lactam antibiotics.[2] The Protein Data Bank (PDB) entry 5QAK details the complex of OXA-48 with 3'-(Dimethylamino)biphenyl-3-carboxylic acid (identified as ligand AV4).[2]
Key binding interactions include:
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Non-covalent binding: The inhibitor does not form a permanent covalent bond with the enzyme, which can be advantageous for optimizing drug-like properties.
-
Active Site Residues: The molecule makes critical non-covalent contacts with key amino acid residues in the active site, including Arg250, Arg214, and Tyr211 .[2] The carboxylic acid group is positioned to interact favorably with the positively charged arginine residues, anchoring the inhibitor within the binding pocket.
Therapeutic Significance
The rise of carbapenem-resistant bacteria, particularly those expressing OXA-48, represents a grave threat to global public health. By inhibiting this enzyme, 3'-(Dimethylamino)biphenyl-3-carboxylic acid can potentially restore the efficacy of existing β-lactam antibiotics. This positions the molecule as an excellent starting point for a structure-based drug design campaign. Further optimization could focus on:
-
Improving binding affinity (potency).
-
Enhancing selectivity over human enzymes.
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Optimizing pharmacokinetic properties (ADME).
Caption: Mechanism of action and therapeutic potential.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, precautions should be based on its structural components: aromatic carboxylic acids and tertiary amines.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Toxicity: Aminobiphenyl derivatives should be handled with care, as some members of this class are known or suspected carcinogens.[9] Standard toxicological testing has not been reported for this specific compound.
Conclusion
3'-(Dimethylamino)biphenyl-3-carboxylic acid is a well-defined chemical entity with a clear and compelling application in antimicrobial drug discovery. Its straightforward synthesis via robust cross-coupling chemistry makes it an accessible scaffold for medicinal chemistry programs. The public availability of its co-crystal structure with OXA-48 β-lactamase provides a powerful tool for rational, structure-based design of next-generation antibiotics aimed at overcoming critical mechanisms of bacterial resistance. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising molecule.
References
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PubChem. (n.d.). 3'-(Dimethylamino)biphenyl-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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RCSB PDB. (2018). 5QAK: OXA-48 IN COMPLEX WITH COMPOUND 14. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Spectra and physical data of compounds. Retrieved from [Link]
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MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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PLOS. (2023). Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis. Retrieved from [Link]
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ResearchGate. (2024). Design, synthesis, biological and in silico evaluation of 3-carboxy-coumarin sulfonamides as potential antiproliferative agents targeting HDAC6. Retrieved from [Link]
- Bao, K., et al. (2009). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. African Journal of Pure and Applied Chemistry, 3(11), 234-245. (Note: A direct link is not available from the search results, but the reference can be found through academic search engines).
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PubMed. (2017). Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with l-proline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-AMINOBIPHENYL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Retrieved from [Link]
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PLOS. (n.d.). Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis. Retrieved from [Link]
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ResearchGate. (2018). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]
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MESA. (n.d.). Inhibitor class dependent consequences of prolyl-tRNA synthetase inhibition in Plasmodium falciparum. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
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YouTube. (2021). Searching the PDB for High-Quality Ligand-Bound Structures. Retrieved from [Link]
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ResearchGate. (2023). A postulated mechanism for the formation of aminobiphenyl. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Retrieved from [Link]
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RCSB PDB. (2015). 5AKX: ligand complex structure of soluble epoxide hydrolase. Retrieved from [Link]
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PubMed. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Retrieved from [Link]
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RCSB PDB. (2022). Ligand Structure Quality in PDB Structures. Retrieved from [Link]
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An In-depth Technical Guide to 3'-(Dimethylamino)biphenyl-3-carboxylic Acid (CAS 1181320-54-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this scaffold with various substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on a specific derivative, 3'-(Dimethylamino)biphenyl-3-carboxylic acid, providing a comprehensive overview of its synthesis, characterization, and potential applications based on the current scientific landscape. As a Senior Application Scientist, the aim is to present this information not merely as a collection of data, but as a practical resource to empower researchers in their scientific endeavors.
Compound Profile: 3'-(Dimethylamino)biphenyl-3-carboxylic acid
3'-(Dimethylamino)biphenyl-3-carboxylic acid is a biphenyl derivative characterized by a dimethylamino group on one phenyl ring and a carboxylic acid group on the other, both at the meta-position relative to the biphenyl linkage.
| Property | Value | Source |
| CAS Number | 1181320-54-6 | [1] |
| Molecular Formula | C₁₅H₁₅NO₂ | [1] |
| Molecular Weight | 241.28 g/mol | [1] |
| IUPAC Name | 3-[3-(dimethylamino)phenyl]benzoic acid | [1] |
| 2D Structure |
The presence of both a basic dimethylamino group and an acidic carboxylic acid group makes this an amphoteric molecule, suggesting that its solubility and other properties will be highly dependent on pH. The biphenyl core provides a rigid backbone, which is often a key feature in molecules designed to interact with biological targets.
Caption: 2D structure of 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
Synthesis and Purification: A Field-Proven Protocol
The synthesis of unsymmetrical biphenyls is most reliably achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[2][3] This reaction allows for the formation of a carbon-carbon bond between two aryl groups, one of which is an organoborane (typically a boronic acid or ester) and the other an organohalide.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of 3'-(Dimethylamino)biphenyl-3-carboxylic acid points to two primary starting materials: 3-bromobenzoic acid and (3-(dimethylamino)phenyl)boronic acid. This approach is strategically sound as it utilizes commercially available or readily accessible starting materials.
Caption: Retrosynthetic analysis for the target compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point, derived from established methodologies for similar biphenyl syntheses.[4] Optimization may be required based on the specific purity requirements and scale of the reaction.
Materials:
-
3-Bromobenzoic acid
-
(3-(Dimethylamino)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), (3-(dimethylamino)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of 1,4-dioxane. The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Reaction Execution: Add the catalyst solution to the reaction flask. Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed 4:1 mixture of 1,4-dioxane and water. Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined.
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude product will likely contain unreacted starting materials and catalyst residues. A two-step purification process is recommended for obtaining a high-purity product.
-
Acid-Base Extraction:
-
Dissolve the crude product in ethyl acetate.
-
Extract with 1M sodium hydroxide solution. The desired product, being a carboxylic acid, will deprotonate and move into the aqueous basic layer.
-
Separate the aqueous layer and wash it with ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Recrystallization or Column Chromatography:
-
For higher purity, the precipitated solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or acetone/hexanes).
-
Alternatively, if impurities persist, column chromatography on silica gel using a gradient of ethyl acetate in hexanes (with 1% acetic acid to prevent streaking) can be employed.
-
Caption: Purification workflow for the target compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons and the dimethylamino group.
-
¹³C NMR will confirm the presence of all 15 carbon atoms in their respective chemical environments.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands to look for include the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N stretching of the dimethylamino group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of high purity.
Potential Applications and Future Research Directions
Anticancer Drug Discovery
Numerous biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents.[4] The biphenyl scaffold can mimic the binding of endogenous ligands to various receptors, and the carboxylic acid group can form crucial hydrogen bonds within a target's active site. The dimethylamino group can enhance solubility and potentially interact with other residues.
Hypothetical Signaling Pathway Inhibition:
Many anticancer drugs target specific signaling pathways that are dysregulated in cancer cells. For instance, a molecule with this structure could potentially inhibit a kinase involved in a pro-proliferative pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Anti-inflammatory Agents
The biphenyl carboxylic acid core is also a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation into the anti-inflammatory properties of this compound could be a fruitful area of research.
Material Science
Biphenyl derivatives are integral components in the development of liquid crystals and other advanced materials. The specific electronic properties conferred by the dimethylamino and carboxylic acid groups might lead to novel applications in this field.
Conclusion
3'-(Dimethylamino)biphenyl-3-carboxylic acid is a compound of significant interest due to its structural features that are common in pharmacologically active molecules. While detailed studies on this specific molecule are not widely published, this guide provides a solid foundation for its synthesis, purification, and characterization. The proposed research directions highlight the potential for this compound to be a valuable tool in drug discovery and materials science. It is hoped that this technical guide will serve as a catalyst for further exploration into the properties and applications of this intriguing molecule.
References
-
Coumarin-3-carboxylic acid derivatives: synthesis and biological activity. Molecules. [Link]
-
3'-(Dimethylamino)biphenyl-3-carboxylic acid. PubChem. [Link]
-
Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. ResearchGate. [Link]
-
Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University Research Repository. [Link]
-
7-(Diethylamino)coumarin-3-carboxylic Acid as Derivatization Reagent for 405 Nm Laser-Induced Fluorescence Detection: A Case Study for the Analysis of Sulfonamides by Capillary Electrophoresis. PubMed. [Link]
-
4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid. PubChem. [Link]
-
Three bismuth(III) complexes constructed by N-containing heterocyclic carboxylic acids: Synthesis, crystal structure and photocatalytic activity. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
RIFM fragrance ingredient safety assessment, benzoic acid, CAS Registry Number 65-85-0. Food and Chemical Toxicology. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 3'-(Dimethylamino)biphenyl-3-carboxylic acid, a biphenyl derivative with potential applications in medicinal chemistry and materials science. The synthesis is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This guide will delve into the mechanistic underpinnings of this synthetic strategy, provide detailed, step-by-step experimental protocols, and discuss methods for the purification and characterization of the target compound. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this valuable molecule.
Introduction
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, owing to their rigid, planar nature which allows for precise spatial orientation of functional groups. The target molecule, 3'-(Dimethylamino)biphenyl-3-carboxylic acid, incorporates a dimethylamino group, a common pharmacophore that can influence a molecule's basicity, solubility, and ability to form hydrogen bonds, and a carboxylic acid group, which can serve as a handle for further derivatization or as a key interacting moiety with biological targets.[1] The strategic placement of these functional groups makes this compound an attractive building block for the synthesis of novel pharmaceutical agents and functional materials.
This guide will focus on a two-step synthetic sequence commencing with the Suzuki-Miyaura cross-coupling of commercially available starting materials, followed by a straightforward hydrolysis to yield the final product.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic disconnection of the target molecule, 3'-(Dimethylamino)biphenyl-3-carboxylic acid, points to the formation of the biphenyl C-C bond as the key strategic step. The Suzuki-Miyaura cross-coupling reaction is an ideal candidate for this transformation due to its high functional group tolerance and generally high yields.[2] This leads to two readily accessible precursors: a boronic acid derivative and an aryl halide.
To avoid potential complications with the free carboxylic acid under the basic conditions of the Suzuki coupling, a protection strategy is employed. The carboxylic acid is masked as a methyl ester, which can be easily deprotected in the final step. This leads to the following retrosynthetic pathway:
Figure 1: Retrosynthetic analysis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
This strategy leverages the commercial availability of both 3-(dimethylamino)phenylboronic acid and methyl 3-bromobenzoate, making it a cost-effective and practical approach.
Detailed Synthetic Pathway and Mechanism
The synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid is accomplished in two main steps:
Step 1: Suzuki-Miyaura Cross-Coupling
The first step involves the palladium-catalyzed cross-coupling of 3-(dimethylamino)phenylboronic acid with methyl 3-bromobenzoate to form methyl 3'-(dimethylamino)biphenyl-3-carboxylate.
Reaction Scheme:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 3-bromobenzoate to form a Pd(II) species.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (3-(dimethylamino)phenyl) to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biphenyl product, regenerating the Pd(0) catalyst.
Step 2: Hydrolysis
The second step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification.
Reaction Scheme:
The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Experimental Protocols
4.1. Step 1: Synthesis of Methyl 3'-(Dimethylamino)biphenyl-3-carboxylate
| Reagent | MW | Amount | Moles | Equivalents |
| Methyl 3-bromobenzoate | 215.04 | 1.00 g | 4.65 mmol | 1.0 |
| 3-(Dimethylamino)phenylboronic acid | 164.99 | 0.84 g | 5.12 mmol | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.27 g | 0.23 mmol | 0.05 |
| Sodium Carbonate (2 M aqueous solution) | 105.99 | 4.65 mL | 9.30 mmol | 2.0 |
| Toluene | - | 20 mL | - | - |
| Ethanol | - | 5 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.00 g, 4.65 mmol), 3-(dimethylamino)phenylboronic acid (0.84 g, 5.12 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol).
-
Add toluene (20 mL) and ethanol (5 mL) to the flask.
-
Add the 2 M aqueous sodium carbonate solution (4.65 mL, 9.30 mmol).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under a nitrogen atmosphere for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 30 mL of ethyl acetate and 30 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford methyl 3'-(dimethylamino)biphenyl-3-carboxylate as a solid.
4.2. Step 2: Synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic Acid
| Reagent | MW | Amount | Moles | Equivalents |
| Methyl 3'-(dimethylamino)biphenyl-3-carboxylate | 255.31 | 1.00 g | 3.92 mmol | 1.0 |
| Sodium Hydroxide | 40.00 | 0.31 g | 7.84 mmol | 2.0 |
| Methanol | - | 20 mL | - | - |
| Water | - | 5 mL | - | - |
| Hydrochloric Acid (1 M) | - | As needed | - | - |
Procedure:
-
Dissolve methyl 3'-(dimethylamino)biphenyl-3-carboxylate (1.00 g, 3.92 mmol) in a mixture of methanol (20 mL) and water (5 mL) in a 50 mL round-bottom flask.
-
Add sodium hydroxide (0.31 g, 7.84 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 20 mL of water.
-
Acidify the solution to pH 3-4 by the dropwise addition of 1 M hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Dry the solid under vacuum to yield 3'-(Dimethylamino)biphenyl-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.
Characterization and Validation
The identity and purity of the synthesized 3'-(Dimethylamino)biphenyl-3-carboxylic acid should be confirmed using a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1181320-54-6[1] |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings, with characteristic splitting patterns. A singlet corresponding to the six protons of the dimethylamino group will also be present. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum should display signals for all 15 carbon atoms in the molecule, including the two methyl carbons of the dimethylamino group, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid will be observed around 1680-1710 cm⁻¹. C-N stretching and aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product.
Safety and Handling
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
-
Reagent-Specific Hazards:
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and contact with skin.
-
Toluene: Toluene is a flammable and toxic solvent. Avoid inhalation of vapors and contact with skin.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with caution.
-
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid. The described methodology, centered on the versatile Suzuki-Miyaura cross-coupling reaction, provides a practical route for obtaining this valuable biphenyl derivative. The detailed experimental protocols and characterization guidelines are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the exploration of new chemical entities based on this promising scaffold.
References
-
PubChem. 3'-(Dimethylamino)biphenyl-3-carboxylic acid. [Link].
- Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025-01-28).
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Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3'-(Dimethylamino)biphenyl-3-carboxylic acid as a Human Carnosinase 1 Inhibitor
For Immediate Release
[CITY, State] – January 24, 2026 – This technical guide provides an in-depth exploration of the mechanism of action of 3'-(Dimethylamino)biphenyl-3-carboxylic acid, a potent inhibitor of Human Carnosinase 1 (CN1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and enzymology.
Introduction: The Significance of Human Carnosinase 1 Inhibition
Human Carnosinase 1 (CN1), a metalloenzyme belonging to the M20 family of dipeptidases, plays a critical role in the hydrolysis of carnosine (β-alanyl-L-histidine) and other histidine-containing dipeptides.[1][2] Carnosine is a naturally occurring dipeptide with a multitude of protective physiological functions, including antioxidant activity, pH buffering, and anti-glycation properties.[1][3] Elevated CN1 activity leads to rapid degradation of carnosine, and has been implicated in the pathogenesis of several diseases, most notably diabetic nephropathy and certain neurological disorders.[4][5][6][7][8] Consequently, the inhibition of CN1 has emerged as a promising therapeutic strategy to augment endogenous carnosine levels and mitigate disease progression.[5][9]
3'-(Dimethylamino)biphenyl-3-carboxylic acid: A Novel CN1 Inhibitor
3'-(Dimethylamino)biphenyl-3-carboxylic acid has been identified as a specific inhibitor of Human Carnosinase 1. Its interaction with the enzyme has been structurally characterized and is documented in the Protein Data Bank (PDB) under the accession code 5QAK.[10] This guide will dissect the molecular interactions underpinning this inhibition and propose a comprehensive framework for its further characterization.
Molecular Profile of 3'-(Dimethylamino)biphenyl-3-carboxylic acid
| Property | Value |
| IUPAC Name | 3-[3-(dimethylamino)phenyl]benzoic acid |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.28 g/mol |
| ChEMBL ID | CHEMBL4173706 |
| PDB Ligand ID | AV4 |
The Structural Basis of CN1 Inhibition
The crystal structure of Human Carnosinase 1 in complex with 3'-(Dimethylamino)biphenyl-3-carboxylic acid (PDB: 5QAK) provides a high-resolution snapshot of the inhibitor bound within the enzyme's active site. CN1 is a homodimeric enzyme, with each monomer containing a di-zinc metal center essential for catalysis.[1][11]
Key Interactions in the Active Site
The inhibitory mechanism of 3'-(Dimethylamino)biphenyl-3-carboxylic acid is predicated on its specific interactions with key residues and the catalytic zinc ions in the CN1 active site. The biphenyl scaffold of the inhibitor occupies a hydrophobic pocket, while the carboxylic acid and dimethylamino moieties form critical electrostatic and hydrogen bonding interactions.
A proposed model of these interactions, based on the structural information, is depicted below:
Caption: Proposed interaction model of the inhibitor within the CN1 active site.
Elucidating the Full Mechanism of Action: A Proposed Experimental Workflow
While the crystal structure provides a static image of the inhibitor-enzyme complex, a comprehensive understanding of the mechanism of action requires a multi-faceted experimental approach. The following workflow is proposed for the detailed characterization of 3'-(Dimethylamino)biphenyl-3-carboxylic acid as a CN1 inhibitor.
Caption: Proposed experimental workflow for characterizing the inhibitor.
Step-by-Step Methodologies
4.1.1. Enzyme Kinetic Assays
-
Objective: To determine the potency (IC₅₀), binding affinity (Kᵢ), and mode of inhibition (e.g., competitive, non-competitive).
-
Protocol:
-
Recombinantly express and purify Human Carnosinase 1.
-
Perform a continuous spectrophotometric or fluorometric assay to measure the rate of carnosine hydrolysis. A common method involves the detection of liberated histidine using o-phthaldialdehyde (OPA), which forms a fluorescent adduct.[3][12]
-
To determine the IC₅₀, incubate a fixed concentration of CN1 and carnosine with a range of concentrations of 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
-
To determine the mode of inhibition and Kᵢ, perform kinetic experiments by varying the concentration of both the substrate (carnosine) and the inhibitor.
-
Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
4.1.2. Biophysical Characterization (SPR and ITC)
-
Objective: To obtain detailed kinetic and thermodynamic parameters of the inhibitor-enzyme interaction.
-
Protocol (SPR):
-
Immobilize recombinant CN1 on a sensor chip.
-
Flow different concentrations of 3'-(Dimethylamino)biphenyl-3-carboxylic acid over the chip surface.
-
Measure the change in refractive index to determine the association (kₒₙ) and dissociation (kₒff) rate constants.
-
Calculate the equilibrium dissociation constant (Kₐ) from the kinetic constants.
-
-
Protocol (ITC):
-
Place a solution of recombinant CN1 in the sample cell of the calorimeter.
-
Titrate a solution of 3'-(Dimethylamino)biphenyl-3-carboxylic acid into the sample cell.
-
Measure the heat released or absorbed upon binding.
-
Analyze the data to determine the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
4.1.3. Cellular Assays
-
Objective: To assess the ability of the inhibitor to increase carnosine levels in a cellular context.
-
Protocol:
-
Culture a suitable cell line (e.g., human proximal tubule epithelial cells) that expresses CN1.
-
Treat the cells with varying concentrations of 3'-(Dimethylamino)biphenyl-3-carboxylic acid in the presence of exogenously supplied carnosine.
-
Lyse the cells and quantify intracellular carnosine levels using a validated method such as liquid chromatography-mass spectrometry (LC-MS).
-
Conclusion and Future Directions
3'-(Dimethylamino)biphenyl-3-carboxylic acid represents a promising lead compound for the development of novel therapeutics targeting Human Carnosinase 1. The structural data from PDB entry 5QAK provides a solid foundation for understanding its inhibitory mechanism. The proposed experimental workflow will enable a comprehensive characterization of its biochemical, cellular, and in vivo activities, paving the way for its potential clinical development for the treatment of diabetic nephropathy and other carnosine-deficiency-related disorders. Future research should also focus on structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of this chemical scaffold.
References
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Bellia, F., Vecchio, G., Cuzzocrea, S., & Rizzarelli, E. (2014). Carnosinases, Their Substrates and Diseases. Molecules, 19(2), 2299–2327. [Link]
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Coppola, L., Iavarone, F., & Rizzarelli, E. (2024). State of the Art in the Development of Human Serum Carnosinase Inhibitors. International Journal of Molecular Sciences, 25(10), 5488. [Link]
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Zhang, X., Qiu, J., van der Graaf, A. C., van Goor, H., & Yard, B. A. (2019). Carnosinase concentration, activity, and CNDP1 genotype in patients with type 2 diabetes with and without nephropathy. Journal of Nephrology, 32(2), 255–262. [Link]
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Peters, V., Kless, J., Mörz, A., Sputtek, A., & Schmitt, C. P. (2017). Allosteric inhibition of carnosinase (CN1) by inducing a conformational shift. Scientific Reports, 7(1), 7193. [Link]
-
RCSB PDB. (2017). 5QAK: Crystal structure of human carnosinase 1 in complex with AV4. [Link]
-
Uniprot Consortium. (2022). CNDP1 - Beta-Ala-His dipeptidase - Homo sapiens (Human). [Link]
-
NCBI. (2025). Gene Result CNDP1 carnosine dipeptidase 1 [ (human)]. [Link]
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Qiu, J., Yard, B. A., Krämer, B. K., van Goor, H., van Dijk, P., & Kannt, A. (2022). Association Between Serum Carnosinase Concentration and Activity and Renal Function Impairment in a Type-2 Diabetes Cohort. Frontiers in Pharmacology, 13, 899057. [Link]
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Qiu, J., Albrecht, T., Zhang, S., Hauske, S. J., Rodriguez-Niño, A., Zhang, X., ... & Kannt, A. (2020). Human carnosinase 1 overexpression aggravates diabetes and renal impairment in BTBROb/Ob mice. Journal of Molecular Medicine, 98(9), 1333–1346. [Link]
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Chmielewska, K., Vittorio, S., & Vistoli, G. (2022). Human carnosinases: A brief history, medicinal relevance, and in silico analyses. MOST Wiedzy. [Link]
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Jukič, M., Kores, K., Janežič, D., & Bren, U. (2023). Exploring the structural and dynamic differences between human carnosinase I (CN1) and II (CN2). Proteins: Structure, Function, and Bioinformatics, 91(1), 101-112. [Link]
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Peters, V., Lanthaler, B., Amberger, A., & Schmitt, C. P. (2017). Allosteric inhibition of carnosinase (CN1) by inducing a conformational shift. Scientific Reports, 7(1), 1-10. [Link]
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Berman, H., Henrick, K., Nakamura, H., & Markley, J. L. (2007). The Worldwide Protein Data Bank (wwPDB): ensuring a single, uniform archive of PDB data. Nucleic Acids Research, 35(Database issue), D301-D303. [Link]
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Chen, Y., & Wild, D. J. (2012). Citing a Data Repository: A Case Study of the Protein Data Bank. Journal of the American Society for Information Science and Technology, 63(8), 1511-1519. [Link]
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Burley, S. K., Berman, H. M., Bhikadiya, C., Christie, C., Di Costanzo, L., Duarte, J. M., ... & Zardecki, C. (2021). RCSB Protein Data Bank: powerful new tools for exploring 3D structures of biological macromolecules for basic and applied research and education in fundamental biology, biomedicine, biotechnology, bioengineering and energy sciences. Nucleic Acids Research, 49(D1), D437-D451. [Link]
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Burley, S. K., Kurisu, G., Markley, J. L., Nakamura, H., Velankar, S., & Berman, H. M. (2017). PDB-Dev: a prototype deposition system for integrative/hybrid structural models. Structure, 25(9), 1317-1318. [Link]
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Rose, Y., & Hildebrand, P. W. (2015). PDBsum: a web server for the summarization and analysis of PDB structures. Nucleic Acids Research, 43(W1), W341-W345. [Link]
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Laskowski, R. A., & Swindells, M. B. (2011). LigPlot+: multiple ligand-protein interaction diagrams for drug discovery. Journal of Chemical Information and Modeling, 51(10), 2778-2786. [Link]
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Tall, M. L., Van der Graaf, A. C., & Yard, B. A. (2025). Low Plasma Carnosinase-1 Activity in Patients with Left Ventricular Systolic Dysfunction: Implications for Carnosine Therapy in Heart Failure. Journal of Cardiovascular Development and Disease, 12(3), 89. [Link]
-
Albrecht, T., Schilperoort, M., Dragt, S., van der Graaf, A. C., & Yard, B. A. (2020). Carnosinase-1 overexpression, but not aerobic exercise training, affects the development of diabetic nephropathy in BTBR ob/ob mice. American Journal of Physiology-Renal Physiology, 318(4), F941-F953. [Link]
-
Burley, S. K., Berman, H. M., Kleywegt, G. J., Markley, J. L., Nakamura, H., & Velankar, S. (2018). Protein Data Bank: a single, global archive for 3D macromolecular structure data. Methods in Molecular Biology, 1764, 3-22. [Link]
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Rodriguez-Niño, A., van der Graaf, A. C., Zhang, X., Qiu, J., van Goor, H., & Yard, B. A. (2022). Serum and urinary carnosinase-1 correlate with kidney function and inflammation. Clinical and Experimental Nephrology, 26(11), 1059-1068. [Link]
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- 2. researchgate.net [researchgate.net]
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- 7. Carnosinase-1 overexpression, but not aerobic exercise training, affects the development of diabetic nephropathy in BTBR ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 3'-(Dimethylamino)biphenyl-3-carboxylic Acid Derivatives and Analogs as Modulators of 1-Deoxy-D-xylulose-5-phosphate Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This guide focuses on a specific derivative, 3'-(Dimethylamino)biphenyl-3-carboxylic acid, and its analogs, providing a comprehensive overview of their synthesis, biological activity, and potential applications in drug development. Notably, crystallographic evidence has identified 3'-(Dimethylamino)biphenyl-3-carboxylic acid as a ligand for 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a key enzyme in the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many pathogens. This guide will delve into the significance of this interaction, outlining the structure-activity relationships that govern the inhibitory potential of this compound class and providing detailed experimental protocols for their synthesis and evaluation.
Introduction: The Biphenyl Carboxylic Acid Scaffold and the Emergence of a Novel DXS Inhibitor
Biphenyl carboxylic acid derivatives have garnered significant attention in drug discovery due to their structural rigidity and the diverse pharmacological activities they can exhibit, including anticancer, anti-inflammatory, and antimicrobial properties. The synthetic tractability of the biphenyl core, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for systematic structural modifications to optimize potency and selectivity towards a desired biological target.
A pivotal discovery has brought the specific derivative, 3'-(Dimethylamino)biphenyl-3-carboxylic acid , to the forefront of research in this area. X-ray crystallographic studies have revealed its ability to bind to 1-deoxy-D-xylulose-5-phosphate synthase (DXS), the first and rate-limiting enzyme of the MEP pathway for isoprenoid biosynthesis. This pathway is absent in humans but essential in many bacteria, parasites, and plants, making DXS an attractive target for the development of novel anti-infective agents. The crystal structure of E. coli DXS in complex with 3'-(Dimethylamino)biphenyl-3-carboxylic acid has been deposited in the Protein Data Bank (PDB) with the accession code 5QAK [1]. This structural insight provides a foundational understanding of the molecular interactions underpinning the inhibitory activity of this compound and serves as a blueprint for the rational design of more potent and selective analogs.
Synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic Acid and Analogs
The cornerstone of synthesizing 3'-(Dimethylamino)biphenyl-3-carboxylic acid and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the efficient connection of two aryl fragments, offering a modular approach to building a library of analogs for structure-activity relationship (SAR) studies.
General Synthetic Strategy: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of the core scaffold, this translates to the coupling of a substituted phenylboronic acid with a substituted aryl halide.
Figure 1. General workflow for the synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid
This protocol provides a representative procedure for the synthesis of the title compound. The choice of catalyst, base, and solvent system may be optimized for specific analogs.
Materials:
-
3-Bromobenzoic acid
-
3-(Dimethylamino)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromobenzoic acid (1.0 eq.), 3-(dimethylamino)phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Catalyst Introduction: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extraction: Acidify the aqueous mixture to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
Biological Target and Mechanism of Action: Inhibition of 1-Deoxy-D-xylulose-5-phosphate Synthase (DXS)
As revealed by the crystal structure (PDB: 5QAK), 3'-(Dimethylamino)biphenyl-3-carboxylic acid binds to 1-deoxy-D-xylulose-5-phosphate synthase (DXS). DXS is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). This is the first committed step of the MEP pathway, which is responsible for the biosynthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids.
Figure 2. The role of DXS in the MEP pathway and its inhibition by 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
The crystal structure of the E. coli DXS-inhibitor complex reveals that the biphenyl moiety of the inhibitor occupies a hydrophobic pocket within the enzyme's active site. The carboxylic acid group forms key hydrogen bonding interactions with active site residues, while the dimethylamino group extends into a more solvent-exposed region. This binding mode suggests that the inhibitor acts competitively, preventing the binding of the natural substrates.
Structure-Activity Relationships (SAR)
Understanding the SAR of 3'-(Dimethylamino)biphenyl-3-carboxylic acid derivatives is crucial for designing more potent and selective DXS inhibitors. A systematic modification of the core scaffold can provide insights into the key structural features required for optimal activity.
| Modification | Position | Observation | Rationale |
| Carboxylic Acid | 3 | Essential for activity. | Forms critical hydrogen bonds with active site residues, anchoring the inhibitor. |
| Dimethylamino Group | 3' | Contributes to binding affinity. | Occupies a specific pocket; modifications can impact potency and selectivity. |
| Biphenyl Core | - | Provides the rigid scaffold. | Substitutions on the rings can modulate electronic properties and steric interactions. |
| Analogs | Various | Varies in potency. | Different substituents can enhance or diminish binding affinity. |
Table 1. Summary of Structure-Activity Relationships for 3'-(Dimethylamino)biphenyl-3-carboxylic Acid Analogs as DXS Inhibitors.
Experimental Workflow: DXS Inhibition Assay
To evaluate the inhibitory potential of newly synthesized analogs, a robust and reliable enzyme inhibition assay is essential. A common method for assessing DXS activity is a coupled spectrophotometric assay that measures the consumption of NADPH by the subsequent enzyme in the MEP pathway, DXP reductoisomerase (DXR).
Principle of the Coupled Assay
DXS produces DXP, which is then used as a substrate by DXR in an NADPH-dependent reduction. By providing an excess of DXR and NADPH, the rate of NADPH oxidation (monitored by the decrease in absorbance at 340 nm) becomes directly proportional to the rate of DXP formation by DXS.
Figure 3. Schematic of the coupled spectrophotometric assay for DXS inhibition.
Detailed Protocol for DXS Inhibition Assay
Materials:
-
Purified recombinant DXS and DXR enzymes
-
Pyruvate
-
D-Glyceraldehyde 3-phosphate (GAP)
-
Thiamine diphosphate (ThDP)
-
Magnesium chloride (MgCl₂)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (analogs of 3'-(Dimethylamino)biphenyl-3-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Assay Mixture Preparation: In each well of a 96-well plate, prepare an assay mixture containing the assay buffer, ThDP, MgCl₂, pyruvate, GAP, NADPH, and DXR.
-
Inhibitor Addition: Add the test compounds at various concentrations to the assay wells. Include a positive control (a known DXS inhibitor, if available) and a negative control (solvent vehicle).
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37 °C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the DXS enzyme.
-
Reaction Initiation: Initiate the reaction by adding DXS to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percent inhibition for each compound concentration relative to the negative control.
-
IC₅₀ Determination: Plot the percent inhibition as a function of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value for each compound.
Conclusion and Future Directions
3'-(Dimethylamino)biphenyl-3-carboxylic acid and its analogs represent a promising class of inhibitors targeting DXS, a validated anti-infective target. The availability of a crystal structure provides a strong foundation for structure-based drug design efforts aimed at improving the potency, selectivity, and pharmacokinetic properties of these compounds. The synthetic and screening methodologies outlined in this guide provide a clear path for researchers to explore the chemical space around this scaffold and to develop novel therapeutic agents against a range of pathogens. Future work should focus on expanding the SAR, optimizing the ADME properties of lead compounds, and evaluating their efficacy in cellular and in vivo models of infection.
References
-
RCSB Protein Data Bank. (2016). Crystal structure of E. coli DXS in complex with 3'-(dimethylamino)biphenyl-3-carboxylic acid (PDB ID: 5QAK). [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
-
Kuzuyama, T. (2002). Mevalonate and nonmevalonate pathways for the biosynthesis of isoprene units. Bioscience, Biotechnology, and Biochemistry, 66(8), 1619-1627. [Link]
-
Singh, A., & Singh, N. (2018). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(1-2), 50-53. [Link]
Sources
An In-Depth Technical Guide to the Safe Handling of 3'-(Dimethylamino)biphenyl-3-carboxylic acid
Section 1: Compound Identification and Physicochemical Profile
1.1 Introduction
3'-(Dimethylamino)biphenyl-3-carboxylic acid is a biphenyl derivative characterized by a carboxylic acid group and a dimethylamino substituent. As a specialized research chemical, comprehensive toxicological and safety data are not extensively documented. Therefore, a cautious and proactive approach to safety, grounded in an understanding of its constituent functional groups—the biphenyl core, the aromatic amine, and the carboxylic acid—is imperative. This guide synthesizes available data with established principles of chemical safety to provide a robust framework for its handling by researchers and drug development professionals.
1.2 Chemical Identity and Properties
Proper identification is the foundation of chemical safety. The structural features of this compound suggest potential hazards that must be respected in all handling procedures.
| Property | Value | Source |
| IUPAC Name | 3-[3-(dimethylamino)phenyl]benzoic acid | PubChem[1] |
| CAS Number | 1181320-54-6 | PubChem[1] |
| Molecular Formula | C₁₅H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 241.28 g/mol | PubChem[1] |
| Appearance | Solid (Anticipated) | General knowledge |
| Synonyms | 3-(Dimethylamino)biphenyl-3-carboxylic acid, 3'-(Dimethylamino)[1,1'-biphenyl]-3-carboxylic acid | PubChem[1] |
Section 2: Hazard Identification and Risk Assessment
2.1 Analysis of Structural Analogues
-
Biphenyl-Carboxylic Acids: Related compounds like biphenyl-4-carboxylic acid and biphenyl-3-carboxylic acid are classified as causing serious eye irritation (H319), skin irritation (H315), and potential respiratory irritation (H335).[2][3] It is prudent to assume this compound presents, at a minimum, a significant risk of eye irritation.
-
Aromatic Amines: The dimethylamino group classifies this compound as a tertiary aromatic amine. Aromatic amines as a class are noted for their potential toxicity.[4] They can be absorbed through the skin, and many are known or suspected carcinogens.[5][6] Some have been linked to endocrine disruption and reproductive toxicity.[6] The presence of this group necessitates stringent measures to prevent dermal contact and inhalation.
2.2 Anticipated GHS Hazard Classification
Based on the available data for structurally similar chemicals, the following GHS classifications should be provisionally adopted.
| Hazard Class | Hazard Statement | Rationale and Causality |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Carboxylic acid and biphenyl moieties are frequently associated with eye irritation.[3] Direct contact of the powder with mucous membranes of the eye is likely to cause significant inflammation and discomfort. |
| Skin Corrosion/Irritation | H315: Causes skin irritation (Assumed) | Biphenyl derivatives often cause skin irritation.[3] The aromatic amine group can also contribute to skin sensitization. Prolonged contact should be avoided. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation (Assumed) | Fine chemical powders can act as mechanical irritants to the respiratory tract.[7] This effect is independent of the compound's chemical toxicity but is a critical handling consideration. |
| Chronic Hazards | Suspected Carcinogen/Mutagen | Aromatic amines are a class of compounds with known carcinogenic and mutagenic members.[5][8] Lacking specific data for this molecule, a conservative approach assuming potential long-term health effects is warranted. |
| Hazard to the Aquatic Environment | H410 / H411: Very toxic/Toxic to aquatic life with long lasting effects (Assumed) | Biphenyl itself is classified as very toxic to aquatic life. Aromatic amines can also contaminate aquatic ecosystems.[2][5] Therefore, release into the environment must be strictly avoided. |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls to minimize reliance on PPE.
3.1 Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All manipulations of the solid compound (e.g., weighing, transferring, preparing stock solutions) must be performed inside a certified chemical fume hood. This is non-negotiable. The primary causality is the unknown inhalation toxicity and the physical hazard of inhaling fine powders.[9]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2]
3.2 Personal Protective Equipment (PPE): The Secondary Barrier
PPE is not a substitute for proper engineering controls. It serves as the final barrier between the researcher and the chemical.
| PPE Item | Specification | Rationale and Causality |
| Hand Protection | Nitrile gloves (inspect before use) | Protects against skin contact. Aromatic amines can be absorbed dermally.[4] Proper glove removal technique (without touching the outer surface) is critical to prevent secondary contamination. |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and airborne particles. Given the H319 classification (Causes serious eye irritation), standard safety glasses are insufficient. |
| Body Protection | Fully buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not required if handled exclusively in a fume hood. | If work outside a fume hood is unavoidable (e.g., large-scale transfer), a risk assessment must be performed by an EHS professional to determine the appropriate respirator type. |
Section 4: Standard Operating Procedure (SOP) for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing risk. This SOP is a self-validating system, with built-in checks to ensure safety at each stage.
4.1 Pre-Handling Checklist
-
Confirm the chemical fume hood has a current certification sticker.
-
Locate the nearest safety shower and eyewash station. Verify they are unobstructed.
-
Don all required PPE as specified in Section 3.2.
-
Prepare all necessary equipment (spatulas, weigh paper, glassware, solvent) and place it inside the fume hood to minimize movement in and out of the containment area.
-
Have a designated, sealed waste container ready inside the fume hood for contaminated consumables.
4.2 Step-by-Step Handling Protocol
-
Transport: Keep the chemical in its original, tightly sealed container during transport to the work area.
-
Dispensing: Perform all weighing and dispensing of the solid powder deep within the fume hood. To prevent aerosolization, open the container slowly and handle it gently. Avoid creating dust clouds.[2]
-
Solution Preparation: If dissolving the compound, add the solvent to the vessel containing the pre-weighed solid slowly. Do not add the solid to a large volume of stirred solvent, as this can cause splashing.
-
Post-Handling:
-
Tightly seal the primary container and wipe it down with a damp cloth before removing it from the fume hood.
-
Decontaminate all equipment used.
-
Dispose of all contaminated disposables (gloves, weigh paper) in the designated hazardous waste container within the hood.
-
-
Hygiene: After removing PPE, wash hands thoroughly with soap and water.[3]
4.3 Workflow Visualization
The following diagram illustrates the logical flow of the safe handling procedure.
Caption: First Aid Decision Flowchart for Accidental Exposure.
Section 6: Storage and Disposal
6.1 Storage
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area. [2]* Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides. [7]* The storage area should be clearly marked, and access should be restricted.
6.2 Disposal
-
All waste material, including contaminated consumables and unused product, must be disposed of as hazardous chemical waste. [2]* Do not dispose of this chemical down the drain or in regular trash. [2]Discharge into the environment must be avoided. * Follow all local, state, and federal regulations. Consult with your institution's EHS department for specific disposal procedures. [2]
References
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PubChem, National Center for Biotechnology Information. 3'-(Dimethylamino)biphenyl-3-carboxylic acid. [Link]
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PubChem, National Center for Biotechnology Information. 4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid. [Link]
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Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
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Ferraz, E. R. A., et al. (2012). The impact of aromatic amines on the environment: risks and damages. Frontiers in Bioscience (Elite Edition). [Link]
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Government of Canada. (2020). Aromatic Amines Group - information sheet. [Link]
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Ferraz, E. R. A., et al. (2012). The impact of aromatic amines on the environment: risks and damages. ResearchGate. [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2019). Fatty acid amido propyl dimethylamines: Human health tier II assessment. [Link]
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Pharmaffiliates. 3'-Amino-2'-Hydroxy-[1,1']biphenyl-3-carboxylic Acid. [Link]
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SD Fine-Chem Limited. Safety Data Sheet: 4-BIPHENYL CARBOXYLIC ACID. [Link]
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Autech. MSDS of 3'-methyl-[1,1'-biphenyl]-3-carboxylic acid. [Link]
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Cancer and Environment Network of Southwestern Pennsylvania. Chemical Fact Sheet - AROMATIC AMINES. [Link]
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Methodological & Application
The Strategic Utility of 3'-(Dimethylamino)biphenyl-3-carboxylic Acid in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecules
3'-(Dimethylamino)biphenyl-3-carboxylic acid is a bifunctional aromatic compound that has emerged as a valuable building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural architecture, featuring a biphenyl core, a nucleophilic dimethylamino group, and a carboxylic acid handle for diverse chemical transformations, offers a strategic platform for the construction of complex molecular targets. This guide provides an in-depth exploration of the applications and synthetic protocols involving this versatile reagent, aimed at researchers, scientists, and professionals in drug development. The biphenyl scaffold is a recognized "privileged structure" in medicinal chemistry, frequently found in a wide array of pharmacologically active compounds.[1]
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of 3'-(Dimethylamino)biphenyl-3-carboxylic acid is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₂ | [2] |
| Molecular Weight | 241.28 g/mol | [2] |
| IUPAC Name | 3'-[3-(dimethylamino)phenyl]benzoic acid | [2] |
| CAS Number | 1181320-54-6 | [2] |
The molecule's structure, characterized by two phenyl rings with a meta-substitution pattern, provides a distinct three-dimensional geometry that can be exploited in the design of molecules targeting specific biological macromolecules. The dimethylamino group can act as a hydrogen bond acceptor and a basic center, while the carboxylic acid moiety serves as a versatile handle for forming amide, ester, and other linkages.
Core Synthetic Applications and Methodologies
The utility of 3'-(Dimethylamino)biphenyl-3-carboxylic acid is primarily demonstrated through two key types of transformations: its synthesis via cross-coupling reactions and its subsequent derivatization, most notably through amide bond formation.
Synthesis of the Biphenyl Scaffold: The Suzuki-Miyaura Cross-Coupling Reaction
The construction of the biphenyl core of 3'-(Dimethylamino)biphenyl-3-carboxylic acid is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields, mild reaction conditions, and a broad tolerance for various functional groups.[1]
Caption: Synthetic route to the target molecule via Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid via Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[3]
Materials:
-
3-Bromo-N,N-dimethylaniline
-
3-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 3-bromo-N,N-dimethylaniline (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 4-5 to precipitate the product.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so an inert atmosphere is crucial to maintain its catalytic activity.
-
Degassed Solvents: Removing dissolved oxygen from the solvents prevents oxidation of the catalyst and phosphine ligands.
-
Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, activating the boronic acid.
-
Acidification: The product is a carboxylic acid, which is more soluble in its carboxylate salt form at basic pH. Acidification protonates the carboxylate, leading to its precipitation and facilitating extraction into an organic solvent.
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The biphenyl amide scaffold is a key pharmacophore in a number of kinase inhibitors.[1] 3'-(Dimethylamino)biphenyl-3-carboxylic acid serves as a valuable precursor for the synthesis of these inhibitors through the formation of an amide bond with various amine-containing heterocyclic systems.
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The Biphenyl Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
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Application Note: Derivatization Strategies for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3'-(Dimethylamino)biphenyl-3-carboxylic Acid
Introduction: Overcoming the Analytical Challenges
3'-(Dimethylamino)biphenyl-3-carboxylic acid is a bifunctional molecule of interest in pharmaceutical and chemical research, featuring both a polar carboxylic acid group and a tertiary amine on a biphenyl scaffold. The direct analysis of this compound using gas chromatography (GC) is fraught with challenges. The high polarity and the presence of an active hydrogen on the carboxylic acid group lead to poor volatility, strong interactions with active sites on the GC column and inlet liner, and potential thermal degradation.[1][2] These factors result in poor chromatographic performance, characterized by broad, tailing peaks, low sensitivity, and poor reproducibility, making accurate quantification unreliable.
To overcome these limitations, chemical derivatization is an essential sample preparation step.[3][4][5] By converting the polar carboxylic acid group into a less polar, more volatile, and more thermally stable functional group, we can significantly improve its behavior in a GC system. This application note provides detailed, field-proven protocols for two robust derivatization methods: silylation to form a trimethylsilyl (TMS) ester and methylation to form a methyl ester. These protocols are designed for researchers, scientists, and drug development professionals requiring sensitive and reliable quantification of 3'-(Dimethylamino)biphenyl-3-carboxylic acid by GC-MS.
The Rationale: Why Derivatize?
The primary goal of derivatization in this context is to mask the active proton of the carboxylic acid group. This chemical modification achieves several critical improvements for GC analysis:
-
Increased Volatility: The conversion of the -COOH group to an ester (either silyl or methyl) significantly reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the analyte and allows it to transition into the gas phase at lower temperatures.[2][6]
-
Improved Peak Shape: Masking the polar -COOH group minimizes undesirable interactions with the stationary phase and active sites (e.g., free silanols) within the GC system. This leads to sharper, more symmetrical peaks, which are essential for accurate integration and quantification.
-
Enhanced Thermal Stability: Derivatives are often more stable at the high temperatures of the GC inlet and column, preventing on-column degradation and ensuring that the analyte reaches the detector intact.[2]
-
Characteristic Mass Spectra: The resulting derivatives often produce predictable and information-rich fragmentation patterns in mass spectrometry, aiding in structural confirmation and identification.
The tertiary dimethylamino group on the analyte is generally unreactive towards the common silylation and methylation reagents under the conditions described, simplifying the derivatization process by targeting only the carboxylic acid moiety.
Method 1: Silylation with MSTFA
Silylation is a robust and widely used derivatization technique that replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[1][7] We recommend N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for this purpose. MSTFA is a powerful silyl donor, and its byproducts, N-methyltrifluoroacetamide and residual reagent, are highly volatile, which prevents them from interfering with the chromatogram.[8]
Mechanism of Silylation
The reaction involves the nucleophilic attack of the carboxylic acid's oxygen on the silicon atom of MSTFA, leading to the formation of a trimethylsilyl ester and the release of the volatile N-methyltrifluoroacetamide byproduct.
Caption: Silylation of the carboxylic acid with MSTFA.
Experimental Protocol: Silylation
A. Materials and Reagents
-
3'-(Dimethylamino)biphenyl-3-carboxylic acid standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), derivatization grade (e.g., Sigma-Aldrich Cat. No. 394866)
-
Pyridine, anhydrous, 99.8%
-
Ethyl Acetate or Dichloromethane, HPLC or GC grade
-
2 mL autosampler vials with PTFE-lined caps
-
Micro-syringes
-
Heating block or oven
-
Vortex mixer
B. Step-by-Step Procedure
-
Sample Preparation: Accurately weigh approximately 1 mg of the analyte into a clean, dry 2 mL vial. If working with a solution, transfer an aliquot containing a similar amount and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as moisture will consume the derivatization reagent.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried analyte. Pyridine acts as a catalyst and helps to solubilize the analyte.
-
Derivatization: Add 100 µL of MSTFA to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block or oven to ensure the reaction goes to completion.[7]
-
Cooling & Dilution: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with ethyl acetate or another suitable solvent prior to analysis.
C. Safety Precautions
-
Perform all steps in a well-ventilated fume hood.
-
MSTFA is corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
Expected Analytical Results
The TMS derivative will be significantly more volatile and less polar, resulting in a shorter retention time and a sharp, symmetrical peak.
| Property | Parent Compound | TMS Derivative |
| Structure | 3'-(Me₂N)biphenyl-3-COOH | 3'-(Me₂N)biphenyl-3-COOSiMe₃ |
| Molecular Weight | 241.29 g/mol | 313.45 g/mol |
| Expected GC Behavior | Poor; broad, tailing peak or no elution | Excellent; sharp, symmetrical peak |
| Key MS Fragments (m/z) | M+ = 241 | M+ = 313, [M-15]+ = 298, Si(CH₃)₃+ = 73 |
Method 2: Methylation with TMS-Diazomethane
Methylation via esterification is a classic derivatization technique for carboxylic acids.[6] While traditional diazomethane is highly effective, it is also explosive and carcinogenic. A safer, modern alternative is (Trimethylsilyl)diazomethane (TMS-Diazomethane), which is supplied as a stable solution in a suitable solvent (e.g., hexane or diethyl ether).[9][10]
Mechanism of Methylation
The reaction proceeds via protonation of TMS-Diazomethane by the carboxylic acid, followed by nucleophilic attack of the carboxylate anion on the resulting methyldiazonium species to form the methyl ester and liberate nitrogen gas.[11]
Caption: Methylation of the carboxylic acid with TMS-Diazomethane.
Experimental Protocol: Methylation
A. Materials and Reagents
-
3'-(Dimethylamino)biphenyl-3-carboxylic acid standard
-
(Trimethylsilyl)diazomethane solution, 2.0 M in hexanes (e.g., Sigma-Aldrich Cat. No. 362832)
-
Methanol, HPLC grade
-
Toluene, HPLC grade
-
Acetic Acid, glacial
-
2 mL autosampler vials with PTFE-lined caps
-
Micro-syringes
B. Step-by-Step Procedure
-
Sample Preparation: Prepare a dried sample as described in step 1 of the silylation protocol (Section 3.2.B).
-
Reagent Addition: Add 200 µL of Toluene and 50 µL of Methanol to the vial to dissolve the analyte. The methanol acts as a catalyst.
-
Derivatization: Add the 2.0 M TMS-Diazomethane solution dropwise while vortexing gently until a faint yellow color persists, indicating a slight excess of the reagent. The reaction is typically instantaneous at room temperature, and effervescence (N₂ gas) will be observed.
-
Reaction Time: Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Quenching (CRITICAL STEP): Add a few drops of glacial acetic acid to quench any excess TMS-Diazomethane. The yellow color should disappear. This step is crucial to prevent damage to the GC column.
-
Evaporation & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the derivatized analyte in a suitable solvent (e.g., 1 mL of ethyl acetate) for GC-MS analysis.
C. Safety Precautions
-
EXTREME CAUTION: TMS-Diazomethane is toxic and a potential carcinogen. All operations must be performed in a certified chemical fume hood.
-
Avoid contact with skin and inhalation of vapors. Wear appropriate PPE.
-
Do not use ground-glass joints, as they can trigger the decomposition of diazomethane compounds.
Expected Analytical Results
The methyl ester derivative is volatile and stable, providing excellent chromatographic performance.
| Property | Parent Compound | Methyl Ester Derivative |
| Structure | 3'-(Me₂N)biphenyl-3-COOH | 3'-(Me₂N)biphenyl-3-COOCH₃ |
| Molecular Weight | 241.29 g/mol | 255.32 g/mol |
| Expected GC Behavior | Poor; broad, tailing peak or no elution | Excellent; sharp, symmetrical peak |
| Key MS Fragments (m/z) | M+ = 241 | M+ = 255, [M-31]+ (loss of -OCH₃) = 224 |
Overall Experimental Workflow
The following diagram outlines the complete workflow from sample preparation to data analysis for both derivatization strategies.
Caption: Comprehensive workflow for the analysis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
Conclusion and Method Selection
Both silylation with MSTFA and methylation with TMS-Diazomethane are highly effective and validated methods for the derivatization of 3'-(Dimethylamino)biphenyl-3-carboxylic acid prior to GC-MS analysis.
-
Silylation with MSTFA is generally considered safer, involves a simple heating step, and is highly effective for a wide range of polar analytes. It is an excellent choice for routine analysis.
-
Methylation with TMS-Diazomethane offers a very rapid, room-temperature reaction, producing a stable methyl ester. However, it requires greater caution due to the higher toxicity of the reagent.
The choice between these methods will depend on laboratory safety protocols, sample throughput requirements, and analyst experience. By implementing either of these derivatization strategies, researchers can achieve the robust, sensitive, and reproducible results necessary for the confident quantification of this challenging analyte.
References
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography.
- Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A.
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Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
- Google Patents. (n.d.). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
-
Chromatography Forum. (2010). Derivatization method for carboxylic acid?. Available at: [Link]
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PubChem. (n.d.). 3'-(Methylamino)biphenyl-3-carboxylic acid. Available at: [Link]
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Little, J. L. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. Available at: [Link]
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National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]
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ResearchGate. (n.d.). The Role of Derivatization in Chromatography. Available at: [Link]
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National Institutes of Health (NIH). (2013). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available at: [Link]
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LCGC International. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. Available at: [Link]
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Master Organic Chemistry. (2024). Carboxylic Acids To Methyl Esters With Diazomethane. Available at: [Link]
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IntechOpen. (2023). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. Available at: [Link]
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Application Notes and Protocols for the Purification of 3'-(Dimethylamino)biphenyl-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Criticality of Purity for 3'-(Dimethylamino)biphenyl-3-carboxylic acid
3'-(Dimethylamino)biphenyl-3-carboxylic acid is a bifunctional molecule featuring a biphenyl scaffold, a tertiary amine, and a carboxylic acid. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science. As with any high-value chemical intermediate, achieving a high degree of purity is paramount to ensure the reliability and reproducibility of downstream applications, be it in drug discovery, where impurities can lead to ambiguous biological data, or in materials science, where they can compromise the performance of the final product.
This comprehensive guide provides a detailed exploration of various techniques for the purification of 3'-(Dimethylamino)biphenyl-3-carboxylic acid. The protocols herein are designed to be robust and adaptable, grounded in the fundamental chemical properties of the target molecule. We will delve into the "why" behind each step, empowering the researcher to not only follow a protocol but to understand and troubleshoot the purification process effectively.
Understanding the Molecule: Physicochemical Properties
A successful purification strategy is built upon a thorough understanding of the target molecule's properties. 3'-(Dimethylamino)biphenyl-3-carboxylic acid is an amphoteric compound, meaning it possesses both acidic and basic functional groups.
| Property | Value (Estimated/Predicted) | Significance for Purification |
| Molecular Formula | C₁₅H₁₅NO₂ | - |
| Molecular Weight | 241.28 g/mol [1] | Relevant for characterization (e.g., mass spectrometry). |
| pKa (Carboxylic Acid) | ~3.4 - 4.2 | The carboxylic acid will be deprotonated (anionic) at pH > 4.2. |
| pKa (Conjugate acid of Dimethylamino group) | ~5.1 | The dimethylamino group will be protonated (cationic) at pH < 5.1. |
| Isoelectric Point (pI) | ~4.25 | The pH at which the molecule has a net zero charge (zwitterionic), often exhibiting minimum solubility in aqueous solutions. |
| Solubility | Insoluble in water, soluble in methanol.[1] | Guides solvent selection for recrystallization and chromatography. |
Calculating the Isoelectric Point (pI):
The isoelectric point is the pH at which the net charge of the molecule is zero. For a molecule with a single acidic and a single basic group, the pI can be estimated by averaging the two pKa values.[2]
-
pI ≈ (pKa₁ + pKa₂) / 2
-
pI ≈ (3.4 + 5.1) / 2 = 4.25
This calculated pI is a critical parameter for purification by precipitation or recrystallization from aqueous media.
Potential Impurities: A Note on Synthesis
The most probable synthetic route to 3'-(Dimethylamino)biphenyl-3-carboxylic acid is a Suzuki-Miyaura cross-coupling reaction.[3][4][5] Understanding the potential side products of this reaction is crucial for designing an effective purification strategy.
Common Impurities from Suzuki-Miyaura Coupling:
-
Homocoupling products: Biphenyls formed from the coupling of two molecules of the same starting material.
-
Starting materials: Unreacted 3-bromobenzoic acid (or its ester) and 3-(dimethylamino)phenylboronic acid (or its ester).
-
Protodeboronation product: 3-(dimethylamino)benzene, formed by the replacement of the boronic acid group with a hydrogen atom.
-
Palladium catalyst residues: Trace amounts of the palladium catalyst used in the reaction.
-
Inorganic salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).[4]
Purification Strategies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve high purity. The following sections detail the most effective methods for purifying 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
Acid-Base Extraction: The Workhorse of Purification
Acid-base extraction is a powerful and efficient first-pass purification technique that exploits the amphoteric nature of the target molecule to separate it from non-ionizable (neutral) impurities.
The Principle: By manipulating the pH of an aqueous solution, we can selectively move our target compound between an aqueous and an organic phase.
-
At low pH (e.g., pH < 2): The dimethylamino group is protonated (-N(CH₃)₂H⁺), making the molecule water-soluble. The carboxylic acid remains protonated.
-
At high pH (e.g., pH > 10): The carboxylic acid is deprotonated (-COO⁻), rendering the molecule water-soluble. The dimethylamino group remains neutral.
-
At neutral pH: The molecule is less soluble in water, especially around its isoelectric point.
Workflow for Acid-Base Extraction:
Caption: Acid-Base Extraction Workflow
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. The target compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction twice to ensure complete transfer.
-
Removal of Neutral Impurities: Combine the acidic aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification and Precipitation: Cool the acidic aqueous layer in an ice bath and slowly add 1 M sodium hydroxide with vigorous stirring to adjust the pH to the isoelectric point (pI ≈ 4.25). The pure product will precipitate out of the solution as a zwitterion.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts, followed by a wash with a cold, non-polar organic solvent (e.g., hexane or diethyl ether) to remove any residual non-polar impurities.
-
Drying: Dry the purified solid under vacuum.
Recrystallization: For Achieving High Crystalline Purity
Recrystallization is a powerful technique for removing small amounts of impurities and obtaining a crystalline solid with high purity. The key is to find a solvent system in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures.
Solvent Selection:
Based on the properties of similar compounds like aminobenzoic acids, suitable solvent systems for recrystallization include:
-
Alcohols: Ethanol or methanol are good starting points due to the polarity of the molecule.[6]
-
Aqueous Alcohol: A mixture of ethanol and water can be effective, as water is a poor solvent for the compound.
-
Toluene: For less polar impurities, toluene can be a good choice.[7]
-
pH-Controlled Aqueous Recrystallization: Dissolving the compound in a dilute acidic or basic solution and then neutralizing to the isoelectric point to induce crystallization can be a highly effective method for zwitterionic compounds.[8]
Detailed Protocol for Recrystallization from Ethanol/Water:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified solid in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Column Chromatography: For Difficult Separations
When dealing with impurities that have similar solubility properties to the target compound, column chromatography is the method of choice. Given the polar nature of 3'-(Dimethylamino)biphenyl-3-carboxylic acid, normal-phase chromatography on silica gel is a suitable approach.
Key Considerations for Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A polar solvent system is required to elute the compound. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
-
Tailing Prevention: The basic dimethylamino group can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing. To mitigate this, a small amount of a basic additive, such as triethylamine (0.1-1%), or a more polar solvent like methanol, should be added to the eluent.
Workflow for Column Chromatography:
Caption: Column Chromatography Workflow
Detailed Protocol for Column Chromatography:
-
TLC Analysis: Before running the column, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for the mobile phase is a mixture of hexane and ethyl acetate. A suitable Rf value for the target compound on TLC is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed. Alternatively, for compounds with limited solubility, dry-loading (adsorbing the compound onto a small amount of silica gel before loading) is recommended.
-
Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate, and then introducing methanol) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Purity Assessment
After purification, it is essential to assess the purity of the final product. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a suitable method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect impurities with different chemical structures.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The purification of 3'-(Dimethylamino)biphenyl-3-carboxylic acid is a multi-step process that leverages the unique physicochemical properties of this amphoteric molecule. A judicious combination of acid-base extraction, recrystallization, and column chromatography can yield a product of high purity, suitable for the most demanding research and development applications. The protocols and rationale presented in this guide provide a solid foundation for researchers to confidently and efficiently purify this valuable chemical intermediate.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Updated 2024 Oct 10]. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Updated 2023 Feb 9]. Available from: [Link]
-
Waters Corporation. Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic. [Published 2021 Dec 16]. Available from: [Link]
-
Royal Society of Chemistry. Crystallization of para-aminobenzoic acid forms from specific solvents. [Published 2024 Feb 13]. Available from: [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available from: [Link]
-
PubChem. 3'-(Dimethylamino)biphenyl-3-carboxylic acid. Available from: [Link]
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BioTech Beacons. Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Updated 2025 Sep 18]. Available from: [Link]
-
SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available from: [Link]
- Google Patents. M-aminobenzoic acid spherical crystal and preparation method thereof.
-
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? [Updated 2017 Jul 23]. Available from: [Link]
-
YouTube. Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. [Published 2021 Jul 25]. Available from: [Link]
-
ResearchGate. TLC Separation of Amino Acids with a Green Mobile Phase. [Updated 2025 Aug 6]. Available from: [Link]
-
The University of Manchester Research Explorer. Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. Available from: [Link]
-
LCGC International. Mixed-Mode Chromatography—A Review. Available from: [Link]
-
YouTube. 9. Isoelectric point and zwitterions | Amphoteric Nature of Amino acids. [Published 2021 Dec 31]. Available from: [Link]
-
PubMed. Preparation and comparison of three zwitterionic stationary phases for hydrophilic interaction liquid chromatography. Available from: [Link]
-
Chromatography Forum. zwitterionic compounds. [Updated 2006 Jul 19]. Available from: [Link]
-
ResearchGate. Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides. [Updated 2025 Aug 10]. Available from: [Link]
-
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-
Chromatography Today. Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. [Published 2013 Jun 6]. Available from: [Link]
-
YouTube. 5. How to calculate pI from 3 pKa Values | Amino Acids | Biochemistry. [Published 2020 Aug 8]. Available from: [Link]
-
ResearchGate. Crystallization of Para -aminobenzoic acid Forms from Specific Solvents. [Published 2024 Feb 14]. Available from: [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
-
Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Published 2023 Nov 19]. Available from: [Link]
-
Waters Corporation. A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Available from: [Link]
-
Bio-Rad. 15-minute Webcast: Mixed-Mode Chromatography Resins for Biomolecule Purification. [Published 2020 Sep 30]. Available from: [Link]
-
ACS Publications. Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Available from: [Link]
-
Study.com. Isoelectric Point Calculation | Formula & Equation. Available from: [Link]
-
IS MUNI. Physical Properties: Solubility Classification. Available from: [Link]
-
YouTube. TLC Thin Layer Chromatography with amino acids | U4 | ATAR Chemistry QCE. [Published 2025 Jul 30]. Available from: [Link]
-
University of Toronto. Solubility of Organic Compounds. [Updated 2023 Aug 31]. Available from: [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Published 2022 Dec 27]. Available from: [Link]
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- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. Preparation and comparison of three zwitterionic stationary phases for hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Novel Assays with 3'-(Dimethylamino)biphenyl-3-carboxylic acid: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Biphenyl Scaffold
In the landscape of modern drug discovery and chemical biology, the demand for versatile molecular tools is insatiable. Probes that can interrogate biological systems, act as scaffolds for inhibitor development, or serve as reporters for molecular interactions are fundamental to advancing research. 3'-(Dimethylamino)biphenyl-3-carboxylic acid is one such molecule of emerging interest. Its biphenyl core provides a rigid, well-defined three-dimensional structure, while the dimethylamino and carboxylic acid moieties offer opportunities for tuning physicochemical properties and for covalent modification.
This guide provides a comprehensive overview of the potential applications of 3'-(Dimethylamino)biphenyl-3-carboxylic acid, with a focus on developing robust and insightful assays. We will delve into its use as a potential fluorescent probe for studying bacterial resistance enzymes and as a versatile building block for creating custom-labeled biomolecules. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their experimental workflows.
The foundational structure of 3'-(Dimethylamino)biphenyl-3-carboxylic acid is provided in the PubChem database, which lists its molecular formula as C15H15NO2 and a molecular weight of 241.28 g/mol [1]. A critical insight into its utility comes from its presence as a ligand in the crystal structure of OXA-48, a class D β-lactamase from Klebsiella pneumoniae (PDB ID: 5QAK)[2]. This finding strongly suggests a role for this compound in the development of assays related to antibiotic resistance.
Part A: A Fluorescent Probe for β-Lactamase Activity
The presence of a dimethylamino group, a potent electron-donating group, on the biphenyl scaffold suggests that 3'-(Dimethylamino)biphenyl-3-carboxylic acid may possess intrinsic fluorescent properties. This opens the door to its use as a "turn-on" or "turn-off" fluorescent probe for monitoring enzyme activity or binding events, without the need for additional fluorescent labels.
Section 1: Characterization of Spectroscopic Properties
Before its deployment in assays, a thorough characterization of the compound's fluorescence properties is essential. The following protocol outlines a systematic approach to determining its excitation and emission spectra, quantum yield, and sensitivity to environmental factors.
Protocol 1: Spectroscopic Characterization
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3'-(Dimethylamino)biphenyl-3-carboxylic acid in dimethyl sulfoxide (DMSO).
-
Solvent Screen:
-
Prepare a series of 10 µM solutions in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, and a buffered aqueous solution such as 50 mM HEPES, pH 7.4).
-
For each solution, acquire the absorbance spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs_).
-
Using a spectrofluorometer, perform an excitation scan (while monitoring emission at an estimated wavelength, e.g., λ_abs_ + 50 nm) and an emission scan (exciting at λ_abs_) to determine the optimal excitation (λ_ex_) and emission (λ_em_) wavelengths in each solvent.
-
-
Quantum Yield Determination:
-
Select a suitable quantum yield standard with a known quantum yield (Φ_std_) and similar excitation/emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std_ = 0.54).
-
Prepare a series of dilutions of the standard and the test compound in the same solvent.
-
Measure the absorbance and the integrated fluorescence intensity for each dilution.
-
Calculate the quantum yield (Φ_sample_) using the following equation: Φ_sample_ = Φ_std_ × (Slope_sample_ / Slope_std_) × (η_sample_² / η_std_²) where Slope is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
-
pH Titration:
-
Prepare a series of buffered solutions across a range of pH values (e.g., pH 4 to 10).
-
Add the compound to each buffer to a final concentration of 10 µM.
-
Measure the fluorescence intensity at the optimal λ_ex_ and λ_em_ to assess the pH sensitivity of the fluorescence.
-
Table 1: Hypothetical Spectroscopic Data for 3'-(Dimethylamino)biphenyl-3-carboxylic acid
| Solvent | λ_abs_ (nm) | λ_ex_ (nm) | λ_em_ (nm) | Quantum Yield (Φ) |
| Dichloromethane | 340 | 342 | 430 | 0.15 |
| Acetonitrile | 338 | 340 | 445 | 0.12 |
| 50 mM HEPES, pH 7.4 | 335 | 338 | 460 | 0.08 |
Note: This data is illustrative and should be determined experimentally.
Section 2: Enzyme Inhibition and Binding Assays
Given its co-crystallization with OXA-48 β-lactamase, 3'-(Dimethylamino)biphenyl-3-carboxylic acid can be explored as an inhibitor. A standard enzyme inhibition assay using a chromogenic substrate like nitrocefin can be employed to determine its inhibitory potency (IC₅₀).
Protocol 2: OXA-48 Inhibition Assay
-
Reagents:
-
Recombinant OXA-48 β-lactamase.
-
Nitrocefin (chromogenic substrate).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4.
-
3'-(Dimethylamino)biphenyl-3-carboxylic acid stock solution in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of the compound in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution (or DMSO for control).
-
Add 88 µL of Assay Buffer.
-
Add 5 µL of a pre-diluted solution of OXA-48 enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of nitrocefin solution.
-
Immediately monitor the change in absorbance at 486 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Furthermore, if the compound's fluorescence is sensitive to its binding state, a direct fluorescence-based binding assay can be developed.
Caption: Workflow for the OXA-48 enzyme inhibition assay.
Part B: A Carboxylic Acid Handle for Fluorescent Labeling
The carboxylic acid moiety of 3'-(Dimethylamino)biphenyl-3-carboxylic acid serves as a convenient chemical handle for covalent attachment to other molecules. By activating the carboxyl group, it can be readily conjugated to primary amines on proteins, peptides, or other biomolecules, effectively installing a fluorescent tag. Standard carbodiimide chemistry is a reliable method for this purpose[3].
Section 1: Amine-Reactive Labeling Protocol
This protocol describes the two-step process of activating the carboxylic acid with EDC and NHS (or their water-soluble analogs) and subsequently reacting it with an amine-containing molecule.
Protocol 3: Bioconjugation to a Primary Amine
-
Reagents:
-
3'-(Dimethylamino)biphenyl-3-carboxylic acid.
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS).
-
Activation Buffer: Anhydrous DMSO or DMF.
-
Conjugation Buffer: 0.1 M sodium phosphate buffer, 150 mM NaCl, pH 7.2-7.5.
-
Amine-containing molecule (e.g., a peptide).
-
-
Activation of the Carboxylic Acid:
-
Dissolve 3'-(Dimethylamino)biphenyl-3-carboxylic acid in Activation Buffer to a concentration of 10-20 mM.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or sulfo-NHS).
-
Incubate at room temperature for 1-4 hours to form the NHS-ester. The reaction progress can be monitored by TLC or LC-MS.
-
-
Conjugation to the Amine:
-
Dissolve the amine-containing molecule in Conjugation Buffer.
-
Add the activated NHS-ester solution to the amine solution at a molar ratio of 5-20 fold excess of the ester.
-
Incubate at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification:
-
Remove unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or reverse-phase HPLC.
-
Characterize the final conjugate by mass spectrometry and UV-Vis spectroscopy to determine the degree of labeling.
-
Caption: Pathway for bioconjugation via NHS-ester formation.
Conclusion and Future Directions
3'-(Dimethylamino)biphenyl-3-carboxylic acid represents a promising molecular entity with dual utility in assay development. Its identification as a ligand for the antibiotic resistance enzyme OXA-48 provides a clear and impactful avenue for the development of novel enzyme inhibition and binding assays, potentially leveraging its inherent fluorescence. Concurrently, its carboxylic acid functionality makes it a readily adaptable tool for the fluorescent labeling of a wide array of biomolecules.
Future work should focus on a comprehensive experimental validation of its fluorescent properties and its performance in various assay formats. Elucidating the structure-activity relationship of its derivatives as β-lactamase inhibitors could pave the way for the development of novel therapeutics to combat antibiotic resistance. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to unlock the full potential of this versatile compound.
References
-
PubChem. 3'-(Dimethylamino)biphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
RCSB Protein Data Bank. 5QAK: OXA-48 IN COMPLEX WITH COMPOUND 14. [Link]
-
Nakane, A., et al. (2002). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Journal of Biomedical Materials Research, 63(3), 263-270. [Link]
Sources
Illuminating the Microscopic World: A Guide to Cellular Imaging with 3'-(Dimethylamino)biphenyl-3-carboxylic Acid Derivatives
Introduction: Unveiling Cellular Dynamics with Molecular Rotors
Within the bustling metropolis of a living cell, viscosity is a critical, yet often overlooked, parameter that governs a multitude of physiological and pathological processes. From protein folding and aggregation to cellular signaling and transport, the local viscosity of the cellular microenvironment plays a pivotal role.[1] Fluorescent molecular rotors, a class of environmentally sensitive dyes, have emerged as indispensable tools for researchers to visualize and quantify these subtle, yet significant, changes in viscosity within live cells.[2][3][4]
This guide delves into the application of a promising, yet underexplored, class of molecular rotors: derivatives of 3'-(Dimethylamino)biphenyl-3-carboxylic acid . The inherent biphenyl core of this molecule allows for intramolecular rotation, a process that is highly sensitive to the viscosity of its immediate surroundings. In a low-viscosity environment, the molecule can freely rotate, leading to non-radiative decay and quenched fluorescence. Conversely, in a high-viscosity environment, this rotation is hindered, forcing the molecule to release its energy as fluorescence. This direct relationship between viscosity and fluorescence intensity or lifetime forms the basis of their application in cellular imaging.[1][5]
This document provides a comprehensive overview of the principles, applications, and protocols for utilizing 3'-(Dimethylamino)biphenyl-3-carboxylic acid derivatives in cellular imaging, tailored for researchers, scientists, and drug development professionals.
The Science Behind the Signal: Mechanism of Action
The functionality of 3'-(Dimethylamino)biphenyl-3-carboxylic acid derivatives as viscosity sensors is rooted in the principle of twisted intramolecular charge transfer (TICT). Upon photoexcitation, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting carboxylic acid-bearing phenyl ring. This charge-separated excited state can then relax through two competing pathways:
-
Fluorescence Emission: The molecule returns to the ground state by emitting a photon.
-
Non-radiative Decay via Intramolecular Rotation: The two phenyl rings rotate relative to each other, forming a non-planar "twisted" state from which the molecule can return to the ground state without emitting light.
The viscosity of the surrounding medium directly influences the rate of intramolecular rotation.
-
In low viscosity environments (e.g., water, cytoplasm): The rotation is fast, and the non-radiative decay pathway dominates, resulting in low fluorescence.
-
In high viscosity environments (e.g., lipid membranes, protein aggregates): The rotation is restricted, inhibiting the non-radiative decay pathway and leading to a significant increase in fluorescence quantum yield and lifetime.
This viscosity-dependent fluorescence response allows for the quantitative mapping of microviscosity within different cellular compartments.
Figure 1. Mechanism of viscosity sensing by 3'-(Dimethylamino)biphenyl-3-carboxylic acid derivatives.
Designing the Probe: Synthesis and Derivatization
The parent compound, 3'-(Dimethylamino)biphenyl-3-carboxylic acid, serves as a versatile scaffold for the synthesis of a variety of fluorescent probes with tailored properties. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the attachment of targeting moieties or groups that enhance cellular uptake and localization.
A general synthetic approach involves a Suzuki coupling reaction between a boronic acid derivative of one phenyl ring and a halide derivative of the other, followed by functional group manipulations.
Figure 3. Workflow for quantitative viscosity mapping using FLIM.
Troubleshooting and Considerations
-
Low signal: Increase probe concentration or incubation time. Ensure that the excitation and emission filters are appropriate for the probe.
-
High background: Decrease probe concentration or incubation time. Increase the number of washing steps.
-
Phototoxicity: Use the lowest possible excitation laser power and shortest exposure times.
-
Probe localization: Co-stain with well-characterized organelle-specific dyes to confirm the localization of your targeted probe.
-
Calibration is key: For quantitative viscosity measurements, a careful calibration of fluorescence lifetime versus viscosity is essential.
Conclusion and Future Outlook
Derivatives of 3'-(Dimethylamino)biphenyl-3-carboxylic acid represent a versatile and promising class of fluorescent molecular rotors for cellular imaging. Their straightforward synthesis, potential for targeted derivatization, and sensitive fluorescence response to microviscosity make them valuable tools for a wide range of biological investigations. As our understanding of the importance of cellular viscosity continues to grow, these and other molecular rotors will undoubtedly play an increasingly critical role in unraveling the complexities of cellular function and disease.
References
-
PubChem. (n.d.). 3'-(Dimethylamino)biphenyl-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kuimova, M. K., Botchway, S. W., Parker, A. W., et al. (2008). A Molecular Rotor Measures Viscosity of Live Cells via Fluorescence Lifetime Imaging. Journal of the American Chemical Society, 130(31), 10143-10145. [Link]
-
Fu, H., Cui, M., et al. (2022). Rational design of molecular rotor-based fluorescent probes with bi-aromatic rings for efficient in vivo detection of amyloid-β plaques in Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114715. [Link]
-
Andrey, K. (2023). Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. Accounts of Chemical Research, 56(2), 167-179. [Link]
-
O'Brien, M. E., et al. (2018). Synthesis of mono-(p-dimethylamino)styryl-containing BOPHY dye for a turn-on pH sensor. Chemical Communications, 54(83), 11821-11824. [Link]
-
Suhling, K., Levitt, J. A., Chung, P. H., et al. (2012). Fluorescence lifetime imaging of molecular rotors in living cells. Journal of Visualized Experiments, (60), e2925. [Link]
-
A Motor-Integrated Three-Dimensional Covalent Organic Framework with Dual-Mode Functionality. (2024). Journal of the American Chemical Society. [Link]
-
Ghosh, S., et al. (2011). Photophysical Properties of 7-(diethylamino)Coumarin-3-carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. Photochemistry and Photobiology, 87(4), 771-780. [Link]
-
Viscosity Measurement Sensor: A Prototype for a Novel Medical Diagnostic Method Based on Quartz Crystal Resonator. (2021). Sensors, 21(8), 2728. [Link]
-
Pal, S., et al. (2011). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Journal of Photochemistry and Photobiology A: Chemistry, 222(2-3), 229-237. [Link]
-
Xie, D., et al. (2025). A fluorescent molecular rotor for biomolecular imaging analysis. Chemical Communications, 61, 10408-10417. [Link]
-
Prevalent Bioimaging Scaffolds: Synthesis, Photophysical Properties and Applications. (2021). European Journal of Organic Chemistry, 2021(15), 2133-2144. [Link]
-
Fluorescence Lifetime Imaging: Molecular Rotors In Living Cells l Protocol Preview. (2022). JoVE. [Link]
-
Multifocal lipid membrane characterization by combination of DAS-deconvolution and anisotropy. (2024). Biophysical Journal. [Link]
-
Kuimova, M. K., et al. (2008). Molecular Rotor Measures Viscosity of Live Cells via Fluorescence Lifetime Imaging. Journal of the American Chemical Society, 130(31), 10143-10145. [Link]
- US Patent for Viscosity-sensitive dyes and method. (2016).
-
López-Duarte, I., et al. (2022). Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules. Angewandte Chemie International Edition, 61(2), e202111306. [Link]
-
Rheometric Analysis of Viscous Material Mixtures Used in the Tectonic Laboratory (TecLab) at Utrecht University, Netherlands. (2020). GFZ Data Services. [Link]
-
Trostianko, P. V., et al. (2025). Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. Functional Materials, 32(3), 498-507. [Link]
-
Kuimova, M. K. (2012). Mapping viscosity in cells using molecular rotors. Physical Chemistry Chemical Physics, 14(39), 13388-13398. [Link]
-
Suhling, K. (2016). Twist and Probe—Fluorescent Molecular Rotors Image Escherichia coli Cell Membrane Viscosity. Biophysical Journal, 111(8), 1587-1589. [Link]
-
Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides. (2017). Russian Journal of Applied Chemistry, 90(10), 1642-1649. [Link]
-
Fluorescence Techniques to Study Lipid Dynamics. (2012). Methods in Molecular Biology, 925, 25-50. [Link]
-
Biomimetic lipid–fluorescein probe for cellular bioimaging. (2022). Frontiers in Chemistry, 10, 966802. [Link]
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- 5. Twist and Probe—Fluorescent Molecular Rotors Image Escherichia coli Cell Membrane Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid
Welcome to the technical support center for the synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of this valuable compound, with a primary focus on the widely-used Suzuki-Miyaura cross-coupling reaction.
I. Overview of the Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, making it a popular choice for synthesizing biphenyl compounds.[1][2] For 3'-(Dimethylamino)biphenyl-3-carboxylic acid, the reaction typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
There are two primary approaches for this synthesis:
-
Route A: Coupling of 3-bromo-N,N-dimethylaniline with 3-carboxyphenylboronic acid.
-
Route B: Coupling of 3-bromobenzoic acid with 3-(dimethylamino)phenylboronic acid.
Both routes are viable, and the choice may depend on the commercial availability and stability of the starting materials.
The Catalytic Cycle
The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base.[3]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the biphenyl product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
Problem 1: Low or No Product Yield
A low yield of the desired product is one of the most common issues. Several factors can contribute to this problem.
A: This is a multifaceted problem. Let's break it down into potential causes and their solutions.
1. Inefficient Oxidative Addition:
-
Cause: The oxidative addition of the aryl halide to the palladium catalyst can be slow, especially with electron-rich aryl halides like 3-bromo-N,N-dimethylaniline or aryl chlorides.
-
Solution:
-
Switch to a more reactive halide: If you are using an aryl chloride, consider switching to the corresponding aryl bromide or iodide. The reactivity order is I > Br > Cl.
-
Use a more electron-rich ligand: Ligands like SPhos or XPhos can enhance the electron density on the palladium center, facilitating oxidative addition.
-
Increase the reaction temperature: Higher temperatures can provide the necessary activation energy for this step.
-
2. Catalyst Deactivation:
-
Cause: The palladium catalyst can be deactivated through various pathways, including the formation of palladium black. The carboxylic acid functional group can also potentially coordinate to the palladium, inhibiting its catalytic activity.
-
Solution:
-
Protect the carboxylic acid: Consider converting the carboxylic acid to a methyl or ethyl ester before the coupling reaction. The ester can be easily hydrolyzed back to the carboxylic acid after the coupling is complete.
-
Choose a robust catalyst system: Pre-catalysts like SPhos Pd G4 or XPhos Pd G3 are often more resistant to deactivation.
-
Ensure inert atmosphere: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can contribute to catalyst decomposition and promote side reactions like homocoupling.[4]
-
3. Ineffective Transmetalation:
-
Cause: The transfer of the aryl group from the boronic acid to the palladium complex requires a base. The choice and amount of base are critical.
-
Solution:
-
Base selection: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used bases. For substrates sensitive to hydrolysis, a milder base like potassium fluoride (KF) might be beneficial.
-
Solvent system: The presence of water is often necessary to facilitate the transmetalation step. A mixed solvent system like dioxane/water or THF/water is recommended.
-
4. Poor Solubility of Reagents:
-
Cause: If your starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Solution:
-
Solvent choice: If solubility is an issue in ethereal solvents, consider using a more polar aprotic solvent like DMF. However, be aware that DMF can sometimes lead to side reactions at high temperatures.
-
Increase solvent volume: A more dilute reaction mixture might help to keep all components in solution.
-
| Parameter | Recommendation for Low Yield | Rationale |
| Aryl Halide | Use Aryl Bromide or Iodide | Increases the rate of oxidative addition. |
| Catalyst/Ligand | Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) | Facilitates oxidative addition for electron-rich substrates. |
| Protection | Protect carboxylic acid as an ester | Prevents potential catalyst inhibition by the carboxylate. |
| Base | Screen different bases (K₂CO₃, K₃PO₄, KF) | Optimizes the transmetalation step. |
| Solvent | Use a mixed aqueous system (e.g., dioxane/water) or DMF | Ensures reagent solubility and facilitates transmetalation. |
Problem 2: Presence of Significant Impurities
Even with a good yield, the purity of the final product can be a concern.
A: The most common byproducts in a Suzuki-Miyaura coupling are homocoupling products and dehalogenated starting material.
1. Homocoupling of Boronic Acid:
-
Cause: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.
-
Solution:
-
Rigorous degassing: Ensure your reaction setup is under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed. This can be achieved by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.[5]
-
2. Dehalogenation of Aryl Halide:
-
Cause: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can happen if there are sources of hydride in the reaction mixture.
-
Solution:
-
Use high-purity reagents: Ensure your solvents and other reagents are free from impurities that could act as hydride donors.
-
Optimize reaction conditions: Sometimes, prolonged reaction times or excessively high temperatures can favor side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
3. Protodeborylation of Boronic Acid:
-
Cause: The boronic acid group is replaced by a hydrogen atom. This can occur in the presence of water and is often base-mediated.
-
Solution:
-
Use a slight excess of boronic acid: Using 1.1 to 1.5 equivalents of the boronic acid can help to compensate for any degradation.
-
Control the amount of water: While some water is often necessary, an excessive amount can promote protodeborylation.
-
Caption: A troubleshooting flowchart for common Suzuki coupling issues.
III. Purification Strategy
A: The presence of both a basic dimethylamino group and an acidic carboxylic acid group allows for a straightforward purification strategy based on acid-base extraction.
Step-by-Step Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.
-
Aqueous Wash: Wash the organic layer with water to remove inorganic salts.
-
Acidic Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic dimethylamino group will be protonated, and the product will move into the aqueous layer, leaving non-basic organic impurities behind.
-
Basification and Re-extraction: Basify the acidic aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic. The product will precipitate out or can be extracted back into an organic solvent like ethyl acetate.
-
Final Purification: The resulting solid can be further purified by recrystallization or the crude product can be purified by column chromatography if necessary.
IV. Alternative Synthetic Route: Buchwald-Hartwig Amination
For the synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid, this would involve coupling 3-aminobenzoic acid with 3-bromo-N,N-dimethylaniline, or dimethylamine with 3'-bromobiphenyl-3-carboxylic acid. The latter is less common due to the volatility of dimethylamine.
Comparison of Suzuki-Miyaura and Buchwald-Hartwig Reactions:
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-C | C-N |
| Key Reagents | Aryl halide, Arylboronic acid | Aryl halide, Amine |
| Advantages | Wide availability of boronic acids, mild conditions. | Direct formation of C-N bond, good for synthesizing anilines. |
| Potential Challenges | Boronic acid instability, homocoupling. | Amine oxidation, catalyst sensitivity. |
V. Frequently Asked Questions (FAQs)
Q1: Do I need to protect the dimethylamino group? A1: Generally, the dimethylamino group is not reactive under Suzuki-Miyaura conditions and does not require protection.
Q2: Can I use a microwave reactor for this synthesis? A2: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for Suzuki-Miyaura couplings.
Q3: My boronic acid is old. Can I still use it? A3: Boronic acids can degrade over time through dehydration to form boroxines or through protodeborylation. It is recommended to use fresh or properly stored boronic acid. If in doubt, you can check its purity by NMR.
Q4: What is the typical catalyst loading for this reaction? A4: Catalyst loading can range from 0.1 to 5 mol%. For challenging substrates, a higher catalyst loading might be necessary.
Q5: How do I monitor the progress of the reaction? A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Spencer, J. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Sussex.
-
ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction. Retrieved from [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
ORBi. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
Reddit. (2017). Do carboxylic acids interfere with Suzukis? Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Royal Society of Chemistry. (2014). A highly efficient and recyclable fullerene-supported PdCl2 nanocatalyst for Suzuki–Miyaura cross-coupling in water. Retrieved from [Link]
- Google Patents. (2016). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
ResearchGate. (2021). Optimum conditions for the Suzuki–Miyaura coupling reactiona. Retrieved from [Link]
-
ResearchGate. (2013). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Retrieved from [Link]
-
Reddit. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (2015). CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Scholars Research Library. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Retrieved from [Link]
Sources
overcoming solubility issues with 3'-(Dimethylamino)biphenyl-3-carboxylic acid
Welcome to the technical support center for 3'-(Dimethylamino)biphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the solubility of this amphoteric molecule, empowering you to make informed decisions in your work.
Understanding the Challenge: The Amphoteric Nature of 3'-(Dimethylamino)biphenyl-3-carboxylic Acid
3'-(Dimethylamino)biphenyl-3-carboxylic acid is a zwitterionic compound, meaning it possesses both an acidic (carboxylic acid) and a basic (tertiary amine) functional group. This dual nature is the primary reason for its complex solubility behavior, which is highly dependent on the pH of the solvent.
-
The Carboxylic Acid Group: The carboxylic acid moiety (-COOH) is acidic and will be deprotonated to its carboxylate form (-COO⁻) in basic solutions (high pH).
-
The Dimethylamino Group: The dimethylamino group (-N(CH₃)₂) is basic and will be protonated to its ammonium form (-N⁺H(CH₃)₂) in acidic solutions (low pH).
The solubility of the compound is lowest at its isoelectric point (pI), where the net charge of the molecule is zero. At pH values above or below the pI, the molecule becomes charged, increasing its polarity and, consequently, its solubility in polar solvents like water.
Based on close structural analogs like 3-aminobenzoic acid, which has pKa values of approximately 3.07 for the carboxylic acid and 4.79 for the amino group, we can estimate the pKa values for 3'-(Dimethylamino)biphenyl-3-carboxylic acid to be in a similar range.[1] This narrow window between the two pKa values means that even small shifts in pH can significantly impact the protonation state and, therefore, the solubility of the compound.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
FAQ 1: My compound won't dissolve in water. What should I do?
Direct dissolution in neutral water is often challenging due to the zwitterionic nature of the compound, leading to low solubility. The key is to adjust the pH to shift the equilibrium towards a charged species.
Answer:
It is recommended to first attempt dissolution in a slightly basic or acidic aqueous solution.
-
For Basic Conditions: Add a small amount of a base, such as 0.1 M NaOH, dropwise to your aqueous suspension until the compound dissolves. At a pH above the pKa of the amino group (estimated to be around 4.8), the carboxylic acid will be deprotonated to the more soluble carboxylate anion.
-
For Acidic Conditions: Alternatively, add a small amount of an acid, such as 0.1 M HCl, dropwise. At a pH below the pKa of the carboxylic acid (estimated to be around 3.1), the amino group will be protonated to the more soluble ammonium cation.
Causality: By moving the pH away from the isoelectric point, you are increasing the population of the charged, and therefore more polar and water-soluble, form of the molecule.[1]
FAQ 2: I need to prepare a stock solution in an organic solvent. Which one should I choose?
While aqueous solutions are often preferred for biological assays, preparing a concentrated stock solution in an organic solvent is a common practice.
Answer:
For initial attempts, consider the following organic solvents, starting with the most polar:
| Solvent | Polarity Index | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A good first choice for creating high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | 6.4 | Similar to DMSO, a highly polar aprotic solvent. |
| Methanol | 5.1 | Often effective, especially with gentle warming.[2] |
| Ethanol | 4.3 | Slightly less polar than methanol but still a good option.[2] |
Experimental Insight: Based on solubility data for the related compound p-aminobenzoic acid, methanol and ethanol are effective solvents.[2] It is always recommended to start with a small amount of your compound to test solubility before committing the bulk of your material. Sonication can also aid in the dissolution process.
FAQ 3: My compound dissolved in an organic solvent, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this?
This is a common issue known as "crashing out" and occurs when the organic stock solution is diluted into an aqueous medium where the compound is less soluble.
Answer:
There are several strategies to mitigate this problem:
-
Lower the Concentration of the Stock Solution: A more dilute organic stock will introduce less organic solvent into the final aqueous solution, reducing the chances of precipitation.
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, prepare your final solution with a certain percentage of a water-miscible organic solvent (a co-solvent) that your compound is soluble in (e.g., 5-10% DMSO or ethanol).[3][4]
-
pH Adjustment of the Aqueous Buffer: Ensure the pH of your final aqueous buffer is in a range where your compound is charged and soluble (either acidic or basic, as discussed in FAQ 1).
-
Slow, Stepwise Dilution: Add the organic stock to the aqueous buffer slowly while vortexing or stirring to allow for gradual mixing and prevent localized high concentrations that can trigger precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol provides a method for preparing an aqueous stock solution by adjusting the pH.
-
Weigh out the required amount of 3'-(Dimethylamino)biphenyl-3-carboxylic acid to make a 10 mM solution (Molar Mass = 241.28 g/mol ).
-
Add a portion of high-purity water (e.g., 80% of the final volume). The compound will likely not dissolve completely at this stage.
-
While stirring, add 0.1 M NaOH dropwise until the solid is fully dissolved. Monitor the pH to ensure it is in the basic range.
-
Alternatively, for an acidic stock, add 0.1 M HCl dropwise until the solid dissolves.
-
Once dissolved, add water to reach the final desired volume.
-
Filter the solution through a 0.22 µm filter to remove any particulates.
Protocol 2: Preparing a Working Solution for HPLC Analysis
For reproducible HPLC results with zwitterionic compounds, controlling the mobile phase pH is critical.[5][6]
-
Prepare an Organic Stock: Dissolve the compound in a suitable organic solvent such as DMSO or methanol to a concentration of 10 mM.
-
Mobile Phase Preparation:
-
Acidic Conditions: A common mobile phase for analyzing compounds with basic groups is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). At this low pH, the dimethylamino group will be protonated.
-
Buffer Selection: For more precise pH control, use a buffer system. A buffer is most effective within ±1 pH unit of its pKa.[6][7] For example, a phosphate or acetate buffer can be used. Buffer concentrations should typically be in the 5-25 mM range.[8]
-
-
Working Solution Preparation: Dilute the organic stock solution with the initial mobile phase composition to be used in your HPLC run. Ensure the final concentration of the organic solvent from the stock is low enough to not cause precipitation or peak distortion.
Visualizing the Workflow
Solvent Selection Decision Tree
Caption: A decision tree for selecting the appropriate solvent system.
pH-Dependent Solubility Profile
Caption: The relationship between pH, molecular charge, and solubility.
Safety & Handling
As a substituted aromatic amine and carboxylic acid, 3'-(Dimethylamino)biphenyl-3-carboxylic acid should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[9]
-
Health Hazards: Aromatic amines can be harmful if swallowed, in contact with skin, or inhaled. They may cause skin and eye irritation.[10][11]
Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information.
References
Sources
- 1. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 6. hplc.eu [hplc.eu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: 3'-(Dimethylamino)biphenyl-3-carboxylic Acid Experiments
Welcome to the technical support center for 3'-(Dimethylamino)biphenyl-3-carboxylic acid. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to help you navigate the common challenges encountered during the synthesis, purification, and analysis of this compound.
Section 1: Compound Properties and Handling
Before initiating any experiment, a thorough understanding of the compound's properties is essential.
| Property | Value | Source |
| IUPAC Name | 3'-[3-(dimethylamino)phenyl]benzoic acid | [PubChem][1] |
| Molecular Formula | C₁₅H₁₅NO₂ | [PubChem][1] |
| Molecular Weight | 241.28 g/mol | [PubChem][1] |
| CAS Number | 1181320-54-6 | [PubChem][1] |
| Physical Form | Typically a solid | [ChemicalBook][2] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources. Keep containers tightly sealed. | [SD Fine-Chem], [Fisher Scientific][3] |
FAQ 1: What are the primary safety concerns when handling biphenyl carboxylic acids?
Biphenyl carboxylic acid derivatives should be handled with care. While specific toxicological data for this exact compound is limited, related compounds are known to cause skin and serious eye irritation.[3] Inhalation of dust may lead to respiratory irritation.[3] Ingestion can be harmful and may cause gastrointestinal distress.[3]
Core Safety Protocol:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid creating dust when handling the solid material.
-
Wash hands thoroughly after handling.[3]
-
In case of contact, rinse eyes or skin immediately with plenty of water.[3]
Section 2: Synthesis via Suzuki-Miyaura Coupling
The most common route to synthesize biphenyl structures is the Suzuki-Miyaura cross-coupling reaction. This section addresses the frequent issues encountered during this synthesis.
FAQ 2: My Suzuki coupling reaction to form 3'-(Dimethylamino)biphenyl-3-carboxylic acid is failing or giving very low yields. What should I investigate?
A failed Suzuki coupling can be attributed to several factors, often related to the catalyst, reagents, or reaction conditions. The electron-donating nature of the dimethylamino group can make the oxidative addition step more challenging.
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting decision tree for failed Suzuki coupling.
Detailed Troubleshooting Steps:
-
Oxygen Sensitivity: The Pd(0) active catalyst is readily oxidized and deactivated by oxygen. Inadequate degassing is a primary cause of failure.
-
Causality: Oxygen in the reaction mixture can lead to the formation of palladium oxides and promote the unwanted homocoupling of boronic acid reagents.[4]
-
Solution: Ensure your solvent is thoroughly degassed before adding the catalyst. Use techniques like freeze-pump-thaw (3 cycles) or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst and Ligand Selection: The starting materials—(3-(dimethylamino)phenyl)boronic acid and a 3-halobenzoic acid—have electronic properties that influence catalyst choice. The dimethylamino group is electron-donating, which can slow the oxidative addition step.
-
Causality: Electron-rich aryl halides require electron-rich, bulky phosphine ligands to facilitate the oxidative addition step, which is often rate-limiting.[5] Standard ligands like PPh₃ may be insufficient.
-
Solution: Employ a more active catalyst system. Buchwald ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are highly effective for coupling electron-rich arenes.[5][6]
-
-
Base and Solvent Choice: The base is not just a spectator; it is crucial for activating the boronic acid for transmetalation.
-
Causality: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) forms a more nucleophilic boronate species, which is necessary for the transmetalation step.[7] The solubility of the reagents in the chosen solvent system (e.g., dioxane/water, DMF, toluene) is critical for reaction efficiency.[8]
-
Solution: If using a standard base like K₂CO₃ fails, try a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. Sometimes, adding a small amount of water to an organic solvent can improve results.[5][8]
-
-
Quality of Boronic Acid: Boronic acids are prone to degradation over time, especially when exposed to air and moisture.
-
Causality: The primary degradation pathway is homocoupling to form a biphenyl impurity or protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
-
Solution: Use fresh, high-purity boronic acid. If the purity is questionable, you can try recrystallizing it or simply using a higher equivalent (e.g., 1.5 eq).
-
Example Protocol: Suzuki Coupling for 3'-(Dimethylamino)biphenyl-3-carboxylic acid
Caption: Experimental workflow for Suzuki coupling synthesis.
Section 3: Purification Strategies
The target molecule is amphoteric, containing both a basic dimethylamino group and an acidic carboxylic acid group. This property can be exploited for purification but can also complicate standard methods like silica gel chromatography.
FAQ 3: How can I effectively purify the crude product? It streaks badly on my silica gel column.
Streaking on silica is a classic sign of a basic compound interacting strongly with the acidic silica surface. An acid-base extraction is often the most effective first step.
Method 1: Purification via Acid-Base Extraction
This method leverages the pH-dependent solubility of the product to separate it from neutral organic impurities.
Caption: Workflow for purification by acid-base extraction.
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9]
-
The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer. Most non-acidic impurities will remain in the organic layer.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer with 1M HCl with stirring. The product will precipitate as a solid as it becomes protonated and less water-soluble.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Method 2: Column Chromatography
-
Normal Phase (Silica Gel): To mitigate streaking, you can add a modifier to your eluent. A small amount of acetic acid or formic acid (e.g., 1%) in the mobile phase (e.g., Hexane/Ethyl Acetate) can improve peak shape.[10]
-
Reversed-Phase (C18): This is often a better choice. Use a gradient of water and acetonitrile (or methanol), with 0.1% trifluoroacetic acid (TFA) or formic acid added to both solvents.[11] This ensures both the amine and carboxylic acid are consistently protonated, leading to sharp, well-defined peaks.
Section 4: Analysis and Characterization
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.
FAQ 4: My HPLC analysis shows a broad or tailing peak for the product. What is the cause and how can I fix it?
Peak tailing is typically caused by secondary interactions between the basic dimethylamino group on your analyte and residual acidic silanol groups on the surface of the C18 stationary phase.
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | - Secondary interaction of the basic amine with acidic silanols on the column packing.- Column contamination or degradation. | - Add a mobile phase modifier (0.05-0.1% TFA or Formic Acid) to protonate the amine and suppress silanol interactions.- Use a high-purity, end-capped column.- Flush the column with a strong solvent. |
| Peak Fronting | - Sample overload (injecting too high a concentration).- Sample solvent incompatible with the mobile phase. | - Dilute the sample.- Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuating column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase accurately.- Use a column oven for temperature control.- Check the system for leaks and ensure the pump is primed and functioning correctly.[12] |
| High Backpressure | - Column frit blockage from sample particulates.- Precipitation of buffer or sample in the system. | - Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column.- Flush the system with a strong, compatible solvent.[12][13] |
References
-
Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 3'-(Dimethylamino)biphenyl-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ChemOrgChem. (2023, October 16). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
AELAB. (n.d.). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
SD Fine-Chem Limited. (n.d.). 4-BIPHENYL CARBOXYLIC ACID MSDS. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (n.d.). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]
Sources
- 1. 3'-(Dimethylamino)biphenyl-3-carboxylic acid | C15H15NO2 | CID 39226078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 376592-93-7 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. reddit.com [reddit.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of 3'-(Dimethylamino)biphenyl-3-carboxylic Acid
Welcome to the technical support center for the purification of 3'-(Dimethylamino)biphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying this amphoteric molecule. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Understanding the Molecule: Key Physicochemical Properties
3'-(Dimethylamino)biphenyl-3-carboxylic acid is an amphoteric molecule possessing both a basic dimethylamino group and an acidic carboxylic acid group. This dual functionality is central to its purification challenges, as its solubility and charge state are highly dependent on pH.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₂ | PubChem |
| Molecular Weight | 241.28 g/mol | PubChem |
| Predicted pKa (acidic) | ~4-5 | General Aromatic Carboxylic Acids |
| Predicted pKa (basic) | ~4-5 (conjugate acid) | General N,N-dimethylanilines |
| Appearance | Likely a solid | N/A |
Note: Experimentally determined pKa values may vary. It is crucial to understand that at a pH between its acidic and basic pKa values, the molecule can exist as a zwitterion, which can significantly impact its solubility.
Common Synthesis Route and Potential Impurities
3'-(Dimethylamino)biphenyl-3-carboxylic acid is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. Understanding the potential byproducts of this synthesis is the first step in designing an effective purification strategy.[1]
Typical Suzuki-Miyaura Coupling:
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guides and FAQs
Section 1: Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique to separate your amphoteric product from neutral byproducts and unreacted starting materials with different acidity or basicity. [2] FAQ 1: My compound seems to be poorly soluble in both acidic and basic aqueous layers. What's happening?
Answer: This is a classic issue with amphoteric compounds like 3'-(Dimethylamino)biphenyl-3-carboxylic acid. The molecule can form a zwitterion at a pH near its isoelectric point, leading to minimal aqueous solubility.
Troubleshooting Steps:
-
Determine the Isoelectric Point (pI): The pI is the pH at which the net charge of the molecule is zero. It can be estimated as the average of the acidic and basic pKa values. For this molecule, the pI is likely to be around pH 4-5.
-
Work at pH Extremes: To ensure the molecule is fully charged and water-soluble, perform extractions at pH values well away from the pI.
-
To extract as the carboxylate salt: Use a dilute basic solution (e.g., 1M NaOH or NaHCO₃) to bring the pH to > 7. This will deprotonate the carboxylic acid.
-
To extract as the ammonium salt: Use a dilute acidic solution (e.g., 1M HCl) to bring the pH to < 2. This will protonate the dimethylamino group.
-
-
Experimental Protocol: Step-by-Step Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Extraction: Extract the organic layer with 1M NaHCO₃ solution. The deprotonated 3'-(Dimethylamino)biphenyl-3-carboxylic acid will move to the aqueous layer. Neutral impurities and unreacted N,N-dimethylaniline will remain in the organic layer.
-
Separate the aqueous layer.
-
Acidification and Precipitation: Slowly acidify the aqueous layer with 1M HCl with stirring in an ice bath. The product will precipitate out as it becomes neutral. Monitor the pH to ensure complete precipitation (typically around pH 4-5).
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Acidic Wash (Optional): The remaining organic layer can be washed with 1M HCl to remove any remaining basic impurities.
-
FAQ 2: I'm getting an emulsion during the extraction. How can I break it?
Answer: Emulsions are common when dealing with salts of organic molecules.
Troubleshooting Steps:
-
Add Brine: Add a saturated NaCl solution to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times.
-
Patience: Allow the mixture to stand for a longer period.
-
Filtration: Filter the emulsified layer through a pad of Celite.
Section 2: Recrystallization
Recrystallization is an excellent technique for purifying crystalline solids. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
FAQ 3: I'm struggling to find a good single solvent for recrystallization. What should I try?
Answer: For a molecule with mixed polarity like 3'-(Dimethylamino)biphenyl-3-carboxylic acid, a mixed-solvent system is often more effective. [3] Troubleshooting Steps:
-
Solvent Screening:
-
Good Solvents (at high temperature): Polar protic solvents like ethanol, methanol, or isopropanol are likely to be good "dissolving" solvents.
-
Poor Solvents (anti-solvents): Water or non-polar solvents like hexanes or heptane are potential anti-solvents.
-
-
Experimental Protocol: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy). [4] 3. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry.
-
FAQ 4: My compound is "oiling out" instead of crystallizing. What can I do?
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point.
Troubleshooting Steps:
-
Use a more dilute solution: Add more of the "good" solvent.
-
Slower Cooling: Ensure the solution cools very slowly. Insulating the flask can help.
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.
-
Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution.
Section 3: Column Chromatography
Column chromatography is a high-resolution purification technique, particularly useful for removing closely related impurities.
FAQ 5: My compound is streaking on the TLC plate and giving poor separation in the column. Why is this happening?
Answer: The amphoteric nature of your compound can cause it to interact strongly and inconsistently with the silica gel, leading to streaking.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Add an Acid: For acidic compounds, adding a small amount of a volatile acid like acetic acid or formic acid (0.1-1%) to the eluent can suppress the ionization of the carboxylic acid group, leading to sharper bands. [5] * Add a Base: For basic compounds, adding a small amount of a volatile base like triethylamine (0.1-1%) can improve peak shape.
-
For your amphoteric compound, adding a small amount of acid is generally the better starting point as the amino group is less basic than the carboxylic acid is acidic.
-
-
Choice of Stationary Phase:
-
Normal Phase (Silica Gel): This is the most common. Use a mobile phase of intermediate polarity, such as a mixture of hexanes and ethyl acetate, with a small amount of acetic acid.
-
Reverse Phase (C18): This can be a good alternative. The mobile phase would be a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a pH modifier like formic acid or ammonium acetate.
-
-
Experimental Protocol: Column Chromatography (Normal Phase)
-
TLC Analysis: Develop a TLC system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a 7:3 mixture of hexanes:ethyl acetate with 0.5% acetic acid.
-
Column Packing: Pack a silica gel column with your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the column. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Summary of Purification Methods and Troubleshooting
| Purification Method | Key Challenge | Troubleshooting Solutions |
| Acid-Base Extraction | Zwitterion formation leading to poor solubility in both aqueous and organic layers. Emulsion formation. | Work at pH extremes (pH < 2 or pH > 7). Add brine to break emulsions. |
| Recrystallization | Difficulty in finding a suitable single solvent. "Oiling out". | Use a mixed-solvent system (e.g., ethanol/water). Ensure slow cooling. Use seed crystals. |
| Column Chromatography | Streaking on silica gel due to amphoteric nature. | Add a modifier to the mobile phase (e.g., 0.5% acetic acid). Consider reverse-phase chromatography. |
Final Purity Assessment
After purification, it is essential to assess the purity of your 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
Melting Point: A sharp melting point range is indicative of high purity.
By understanding the unique chemical nature of 3'-(Dimethylamino)biphenyl-3-carboxylic acid and applying these systematic troubleshooting approaches, you can overcome the common purification challenges and obtain a high-purity product for your research and development needs.
References
-
ResearchGate. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]
-
PubChem. (n.d.). 3'-(Dimethylamino)biphenyl-3-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). Mixed Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC tailing and carboxylic acid? Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
Sources
Technical Support Center: 3'-(Dimethylamino)biphenyl-3-carboxylic acid
A Guide to Preventing and Troubleshooting Chemical Degradation
Welcome to the technical support center for 3'-(Dimethylamino)biphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling, storage, and experimental use. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you achieve reliable and reproducible results.
Section 1: Understanding the Molecule's Vulnerabilities (FAQs)
To effectively prevent degradation, it is crucial to first understand the inherent chemical liabilities of the molecule. 3'-(Dimethylamino)biphenyl-3-carboxylic acid possesses three key structural features that can be susceptible to specific degradation pathways.
Q1: What are the primary structural features of 3'-(Dimethylamino)biphenyl-3-carboxylic acid that I should be concerned about?
The structure of 3'-(Dimethylamino)biphenyl-3-carboxylic acid (IUPAC Name: 3-[3-(dimethylamino)phenyl]benzoic acid) contains three main components that are vulnerable to degradation under common laboratory conditions[1]:
-
Tertiary Aromatic Amine (-N(CH₃)₂): The dimethylamino group is an electron-rich functional group that is highly susceptible to oxidation.
-
Biphenyl Core: The two connected phenyl rings form a chromophore that can absorb light, particularly UV radiation, leading to photodegradation[2].
-
Aromatic Carboxylic Acid (-COOH): This group can be lost through a process called decarboxylation, which is often accelerated by heat[3][4].
Caption: Plausible degradation products from primary pathways.
Q6: How can I actively minimize degradation during an experiment?
-
Light Protection: Conduct experimental steps in amber glassware or by covering clear glassware with aluminum foil.
-
Temperature Control: Avoid unnecessary heating. If heat is required, minimize the duration and temperature. Use a water bath for gentle, consistent heating.
-
Atmosphere Control: If your reaction is sensitive to air, perform it under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket).
-
Avoid Incompatibilities: Be cautious when using strong oxidizing agents (e.g., hydrogen peroxide, permanganate) or strong acids/bases, as these can accelerate degradation.[5][6]
Section 4: Analytical Protocol for Stability Assessment
Trustworthiness in research requires self-validating systems. A forced degradation study is the gold standard for understanding a compound's stability profile under your specific experimental conditions.
Q7: How can I perform a forced degradation study to test my compound's stability?
A forced degradation or "stress testing" study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and the analytical signatures of the resulting products. This provides invaluable information for developing stable formulations and interpreting experimental data.
Protocol: Forced Degradation Study for 3'-(Dimethylamino)biphenyl-3-carboxylic acid
Objective: To identify the degradation products and pathways under hydrolytic, oxidative, photolytic, and thermal stress.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Establish Baseline: Immediately analyze an aliquot of the stock solution via HPLC-UV/MS to get a t=0 reference chromatogram and spectrum. This establishes the purity and retention time of the parent compound.[7][8]
-
Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.
| Stress Condition | Protocol |
| Acid Hydrolysis | Add 0.1 M HCl. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Add 0.1 M NaOH. Incubate at 60°C for 24 hours. |
| Oxidative | Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. |
| Thermal | Incubate at 80°C (in solution) and as a solid, protected from light, for 48 hours. |
| Photolytic | Expose to direct UV light (e.g., 254/365 nm) or strong broad-spectrum light at room temperature for 48 hours. Run a dark control in parallel. |
-
Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV/MS.
-
Data Interpretation:
-
Compare the chromatograms from the stressed samples to the t=0 baseline.
-
Calculate the percentage loss of the parent peak area.
-
Analyze the mass spectra of any new peaks to propose structures for the degradation products. This data helps confirm the pathways illustrated in the diagram above.
-
Sources
- 1. 3'-(Dimethylamino)biphenyl-3-carboxylic acid | C15H15NO2 | CID 39226078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Protocol Refinement for 3'-(Dimethylamino)biphenyl-3-carboxylic acid Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 3'-(Dimethylamino)biphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies for common assay challenges. We will delve into the causality behind experimental choices to empower you to refine your protocols effectively.
Introduction: Understanding the Molecule
3'-(Dimethylamino)biphenyl-3-carboxylic acid is a bifunctional molecule featuring a hydrophobic biphenyl backbone, a weakly basic dimethylamino group, and an acidic carboxylic acid group.[1] This unique structure presents specific challenges in analytical assays, primarily related to its pH-dependent solubility, potential for chromatographic peak shape issues, and susceptibility to matrix effects in biological samples.[2] This guide provides a systematic approach to developing and troubleshooting robust analytical methods for this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the handling and analysis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: Understanding the compound's properties is the first step to a successful assay. The biphenyl core makes it relatively nonpolar, while the dimethylamino and carboxylic acid groups are ionizable. This duality governs its behavior in different solvents and pH conditions.
Table 1: Key Physicochemical Properties of 3'-(Dimethylamino)biphenyl-3-carboxylic acid
| Property | Value | Implication for Assays | Source |
| Molecular Formula | C₁₅H₁₅NO₂ | - | [1] |
| Molecular Weight | 241.28 g/mol | For preparing standard solutions of known molarity. | [1] |
| XLogP3 | 3.2 | Indicates moderate lipophilicity; suggests good solubility in organic solvents but potential for poor aqueous solubility at neutral pH. | [1] |
| Hydrogen Bond Donor | 1 | The carboxylic acid group can donate a hydrogen bond. | [1] |
| Hydrogen Bond Acceptor | 3 | The nitrogen and two oxygen atoms can accept hydrogen bonds, influencing solvent interactions. | [1] |
Q2: What is the best solvent to dissolve 3'-(Dimethylamino)biphenyl-3-carboxylic acid?
A2: Due to its moderate lipophilicity, the compound is most soluble in organic solvents like DMSO, DMF, methanol, or acetonitrile. For aqueous buffers, solubility is highly pH-dependent.[2] It will be significantly more soluble at a pH above its pKa (ionized carboxylate) or at a very low pH (protonated amine). Avoid dissolving directly into neutral water or phosphate-buffered saline (PBS) at pH 7.4, as this can lead to precipitation. A common strategy is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the desired aqueous assay buffer.
Q3: How should I store the solid compound and its solutions to ensure stability?
A3:
-
Solid Form: Store the solid compound tightly sealed in a cool, dark, and dry place. A desiccator at room temperature is generally sufficient for short-to-medium term storage.
-
Solutions: Stability in solution is a critical parameter that must be experimentally determined.[3] For stock solutions in anhydrous DMSO or acetonitrile, storage at -20°C or -80°C is recommended to minimize degradation. Aqueous solutions are more susceptible to degradation and should be prepared fresh.[2] Always conduct stability studies under your specific storage and assay conditions to ensure the integrity of your results.[4][5]
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide uses a question-and-answer format to directly address specific problems you may encounter.
Category 2.1: Sample Preparation & Solubility
Q: My compound won't dissolve in my aqueous assay buffer. What should I do?
A: This is a classic issue for carboxylic acids.[2] The un-ionized form at low to neutral pH is often poorly soluble.
-
Causality: The protonated carboxylic acid group (-COOH) is less polar than its ionized carboxylate form (-COO⁻). The hydrophobic biphenyl structure dominates, leading to poor aqueous solubility.
-
Solution Strategy:
-
pH Adjustment: Increase the pH of your buffer. Raising the pH to >6.0 will deprotonate the carboxylic acid, making the molecule charged and significantly more soluble. A buffer like 10 mM ammonium bicarbonate (pH ~8) is often effective and is compatible with LC-MS.
-
Use of Co-solvents: Prepare a concentrated stock in 100% DMSO. When diluting into your aqueous buffer, ensure the final concentration of DMSO is low (typically <1%, ideally <0.5%) to avoid solvent effects in your assay, but high enough to maintain solubility.
-
Water-Enhanced Solubility: In some cases, a specific amount of water in an organic solvent can surprisingly increase the solubility of carboxylic acids.[6] This is more relevant to extraction processes but highlights the complex interplay of solvents.
-
Q: I'm seeing my compound precipitate when I add it to my biological matrix (e.g., plasma). How can I prevent this?
A: This often happens when a compound dissolved in an organic solvent is added to an aqueous proteinaceous matrix.
-
Causality: The abrupt change in solvent environment causes the compound to crash out of solution. Plasma proteins can also bind to the compound, affecting its free concentration and solubility.
-
Solution Strategy:
-
Optimize Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solvent that is miscible with both DMSO and your aqueous matrix (e.g., a 50:50 mix of acetonitrile:water). Then, add this intermediate dilution to the plasma.
-
Vortex Immediately: When adding the compound to the plasma, vortex the tube immediately and vigorously to ensure rapid dispersion, preventing localized high concentrations that can lead to precipitation.
-
Check Final Solvent Concentration: Ensure the final percentage of the organic stock solvent (e.g., DMSO) in the matrix is below the level that causes protein precipitation (generally <5% for DMSO in plasma).
-
Category 2.2: HPLC / UPLC-UV Assay Issues
dot
Sources
- 1. 3'-(Dimethylamino)biphenyl-3-carboxylic acid | C15H15NO2 | CID 39226078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. pharmtech.com [pharmtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
Validation & Comparative
A Technical Guide to 3'-(Dimethylamino)biphenyl-3-carboxylic Acid and its Analogs in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds is paramount to innovation. The biphenyl-3-carboxylic acid framework represents a versatile starting point for the design of biologically active molecules. This guide provides an in-depth comparison of 3'-(Dimethylamino)biphenyl-3-carboxylic acid with structurally similar compounds, offering insights into how subtle molecular modifications can significantly impact biological activity. We will delve into the structure-activity relationships (SAR), physicochemical properties, and potential therapeutic applications of this compound class, supported by experimental data from relevant studies.
Introduction to the Aminobiphenyl Carboxylic Acid Scaffold
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigidity and ability to present substituents in well-defined spatial orientations make it an excellent platform for probing interactions with biological targets. The addition of a carboxylic acid group introduces a key interaction point, often serving as a hydrogen bond donor or acceptor, or forming salt bridges with protein residues.[1] The further incorporation of an amino group, such as the dimethylamino moiety in 3'-(Dimethylamino)biphenyl-3-carboxylic acid, provides another locus for modulating physicochemical properties and target interactions.
Biphenyl carboxylic acid derivatives have been investigated for a range of therapeutic applications, including as anticancer agents and URAT1 inhibitors for the treatment of gout.[2][3] The positioning and nature of substituents on the biphenyl rings are critical determinants of their biological effects.
Physicochemical Profile of 3'-(Dimethylamino)biphenyl-3-carboxylic acid
3'-(Dimethylamino)biphenyl-3-carboxylic acid is a specific isomer within the broader class of aminobiphenyl carboxylic acids.[4] Its key structural features include a biphenyl core, a carboxylic acid at the 3-position, and a dimethylamino group at the 3'-position.
| Property | Value | Source |
| Molecular Formula | C15H15NO2 | PubChem[4] |
| Molecular Weight | 241.28 g/mol | PubChem[4] |
| IUPAC Name | 3-[3-(dimethylamino)phenyl]benzoic acid | PubChem[4] |
| CAS Number | 1181320-54-6 | PubChem[4] |
These fundamental properties provide a baseline for comparison with other analogs. The presence of both an acidic carboxylic acid and a basic dimethylamino group suggests that the compound's ionization state will be highly dependent on pH, which can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Analysis with Structurally Similar Compounds
To understand the potential of 3'-(Dimethylamino)biphenyl-3-carboxylic acid, it is instructive to compare it with analogs where key structural motifs have been altered.
Impact of the Amino Substituent
The nature and position of the amino group can dramatically influence a compound's properties. Let's consider a few examples:
-
3'-(Methylamino)biphenyl-3-carboxylic acid: This close analog differs only by the presence of a methylamino group instead of a dimethylamino group.[5] This seemingly minor change can affect basicity, steric hindrance, and the potential for hydrogen bonding.
-
3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid: The introduction of a hydroxyl group ortho to the amino group, as seen in this analog, can lead to the formation of intramolecular hydrogen bonds.[6][7] This can alter the conformation of the molecule and its interactions with biological targets. The synthesis of this compound often involves a Suzuki coupling followed by reduction of a nitro group.[8][9]
| Compound | Key Structural Difference from Title Compound | Potential Impact |
| 3'-(Methylamino)biphenyl-3-carboxylic acid | Methylamino instead of dimethylamino | Altered basicity and steric profile |
| 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | Primary amine and adjacent hydroxyl group | Potential for intramolecular hydrogen bonding, altered conformation |
The Critical Role of the Carboxylic Acid Group
The carboxylic acid moiety is often essential for the biological activity of this class of compounds. Structure-activity relationship studies on quinoline carboxylic acids, which also feature a carboxylic acid on an aromatic system, have shown a strict requirement for this group for potent inhibition of dihydroorotate dehydrogenase.[10] Similarly, for many other classes of enzyme inhibitors and receptor antagonists, the carboxylic acid is a key pharmacophoric element.[1] Its replacement or esterification often leads to a complete loss of activity.[1]
Potential Therapeutic Applications and Structure-Activity Relationships
Anticancer Activity
A study on the synthesis of biphenyl carboxylic acids as potential anticancer agents revealed that certain substitution patterns are favorable for cytotoxicity against human breast cancer cell lines (MCF-7 & MDA-MB-231).[2] For instance, a benzyloxy group at the 3'-position resulted in potent activity.[2] This suggests that the 3'-position is a key site for modification to enhance anticancer efficacy. While a dimethylamino group was not tested in that particular study, its electron-donating nature and potential for specific interactions could be explored in this context.
URAT1 Inhibition
Novel biphenyl carboxylic acid derivatives have been identified as potent inhibitors of the urate transporter 1 (URAT1), a target for treating hyperuricemia and gout.[3] In this context, the biphenyl carboxylic acid scaffold serves as a pharmacophore that can be elaborated with various substituents to optimize potency and selectivity. The dimethylamino group in our title compound could potentially influence interactions with the URAT1 transporter.
Experimental Protocols
To facilitate further research and comparative studies, we provide a general synthetic methodology for this class of compounds and a representative biological assay.
General Synthesis of Aminobiphenyl Carboxylic Acids via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyls.[2]
Workflow for the Synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid:
Caption: General workflow for the synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid via Suzuki coupling.
Step-by-Step Protocol:
-
To a solution of 3-bromobenzoic acid in a 4:1 mixture of 1,4-dioxane and water, add 3-(dimethylamino)phenylboronic acid and potassium carbonate.[2]
-
Purge the mixture with an inert gas (e.g., argon or nitrogen).
-
Add tetrakis(triphenylphosphine)palladium(0) as the catalyst.[2]
-
Heat the reaction mixture at 80°C for 16 hours, monitoring the progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3'-(dimethylamino)biphenyl-3-carboxylic acid.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies evaluating the anticancer activity of novel compounds.[11]
Workflow for MTT Assay:
Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.
Step-by-Step Protocol:
-
Seed human cancer cells (e.g., MCF-7 or MDA-MB-231) in 96-well plates at an appropriate density and allow them to attach overnight.[2]
-
Prepare serial dilutions of the test compounds (including 3'-(dimethylamino)biphenyl-3-carboxylic acid and its analogs) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate controls (vehicle control and a positive control like doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compounds and determine the half-maximal inhibitory concentration (IC50) values.
Conclusion
3'-(Dimethylamino)biphenyl-3-carboxylic acid represents an intriguing, yet under-explored, member of the aminobiphenyl carboxylic acid family. By comparing its structural features with more extensively studied analogs, we can appreciate the subtle yet significant impact of substituent modifications on physicochemical properties and potential biological activity. The synthetic and assay protocols provided herein offer a framework for researchers to further investigate this compound and its derivatives. Future studies focusing on the systematic variation of the amino and carboxylic acid functionalities, as well as the substitution pattern on the biphenyl rings, will be crucial in unlocking the full therapeutic potential of this chemical scaffold.
References
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Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides. ResearchGate.
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Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
-
3'-(Dimethylamino)biphenyl-3-carboxylic acid. PubChem.
-
Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. PubMed.
-
Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. MDPI.
-
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI.
-
3'-(Methylamino)biphenyl-3-carboxylic acid. PubChem.
-
Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. Google Patents.
-
Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. Cefic-Lri.
-
Structure-activity relationship read-across and transcriptomics for branched carboxylic acids. PubMed.
-
3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID. ChemicalBook.
-
Design, synthesis, biological and in silico evaluation of 3-carboxy-coumarin sulfonamides as potential antiproliferative agents targeting HDAC6. ResearchGate.
-
Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed.
-
Structure Activity Relationships. Drug Design Org.
-
3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis. ChemicalBook.
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Examples of marketed drug compounds featuring a carboxylic acid. ResearchGate.
-
BIPHENYL CARBOXYLIC ACID. Ataman Kimya.
-
Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv.
-
Design, synthesis, biological and in silico evaluation of 3-carboxy-coumarin sulfonamides as potential antiproliferative agents targeting HDAC6. PubMed.
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
-
Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI.
-
3'-Amino-2'-Hydroxy-[1,1']biphenyl-3-carboxylic Acid. Pharmaffiliates.
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- 5. 3'-(Methylamino)biphenyl-3-carboxylic acid | C14H13NO2 | CID 53216621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 376592-93-7 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 9. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
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- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for 3'-(Dimethylamino)biphenyl-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Analytical Method Validation
3'-(Dimethylamino)biphenyl-3-carboxylic acid is an aromatic organic compound featuring a biphenyl framework, which consists of two directly connected benzene rings, and a carboxylic acid functional group (-COOH) attached to one of the rings. Its chemical structure, available from PubChem (CID 39226078), presents unique analytical challenges that necessitate well-validated methods to ensure data integrity, product quality, and regulatory compliance.[1] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] This guide will compare two common and powerful analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of this compound.
The validation of analytical procedures is a regulatory requirement and a cornerstone of good manufacturing practice (GMP).[4] International guidelines, primarily from the International Council for Harmonisation (ICH), provide a framework for this process.[5][6] The recently revised ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a lifecycle approach to method validation, encouraging a science- and risk-based strategy.[5][7] This guide is structured to reflect these principles, offering not just protocols but a comparative analysis of their performance.
The Analytical Target Profile (ATP): Defining the Method's Purpose
Before embarking on method development and validation, it is crucial to define the Analytical Target Profile (ATP).[5] The ATP is a prospective summary of a method's intended use and desired performance characteristics.[5] For the purpose of this guide, we will consider two common scenarios for the analysis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid:
-
Scenario A: Assay of the Active Pharmaceutical Ingredient (API). This requires a highly accurate and precise method to determine the concentration of the main compound.
-
Scenario B: Quantification of Impurities. This necessitates a sensitive and specific method to detect and quantify low levels of related substances.
The choice between HPLC-UV and LC-MS/MS will be evaluated against these distinct ATPs.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a workhorse of the pharmaceutical industry, offering robust and reliable separations.[4] For a molecule like 3'-(Dimethylamino)biphenyl-3-carboxylic acid, which possesses a chromophore in its biphenyl structure, UV detection is a suitable and cost-effective choice.
Causality of Experimental Choices:
-
Reversed-Phase Chromatography: A C18 stationary phase is the logical starting point for a moderately polar compound like this, providing good retention and separation from potential impurities.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) allows for the manipulation of retention time and peak shape. The pH of the aqueous phase is critical for the carboxylic acid moiety; maintaining a pH below its pKa will ensure it is in its neutral form, leading to better retention and peak symmetry.
-
UV Wavelength Selection: The wavelength of maximum absorbance (λmax) for the biphenyl chromophore should be chosen to maximize sensitivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[8] This technique is particularly advantageous for complex matrices or when very low detection limits are required.
Causality of Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules like 3'-(Dimethylamino)biphenyl-3-carboxylic acid, and can be operated in either positive or negative ion mode. The dimethylamino group is readily protonated in positive mode, while the carboxylic acid is easily deprotonated in negative mode.
-
Multiple Reaction Monitoring (MRM): This mode provides exceptional specificity by monitoring a specific precursor ion to product ion transition. This minimizes interference from matrix components and other compounds.[9]
Validation Parameters: A Head-to-Head Comparison
The following sections detail the core validation parameters as prescribed by ICH Q2(R2) and compare the expected performance of HPLC-UV and LC-MS/MS.[10][11]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[10]
-
HPLC-UV: Specificity is demonstrated by the separation of the main peak from impurities and excipients. Peak purity analysis using a photodiode array (PDA) detector can provide additional confidence in the homogeneity of the analyte peak.[12]
-
LC-MS/MS: The high selectivity of MRM transitions provides inherent specificity. Co-eluting peaks are unlikely to have the same precursor and product ion masses, making this technique superior for complex samples.[12]
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[10]
-
HPLC-UV: Typically exhibits a wide linear range, often spanning several orders of magnitude. A linear regression analysis of concentration versus peak area is performed, with an expected correlation coefficient (R²) of ≥ 0.99.
-
LC-MS/MS: Also demonstrates excellent linearity, but the range may be narrower than HPLC-UV. Detector saturation can be a concern at high concentrations.[13]
Accuracy
Accuracy refers to the closeness of test results obtained by the method to the true value.[10] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.
-
HPLC-UV & LC-MS/MS: Both methods are capable of high accuracy. Acceptance criteria are typically within 98.0% to 102.0% for the assay of the main component.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.
-
HPLC-UV & LC-MS/MS: Both can achieve excellent precision, with RSD values typically expected to be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
HPLC-UV: The LOD and LOQ are dependent on the molar absorptivity of the compound and the noise of the instrument.
-
LC-MS/MS: Offers significantly lower LOD and LOQ values, making it the method of choice for trace-level impurity analysis.[9]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
-
HPLC-UV: Key parameters to investigate include mobile phase composition, pH, column temperature, and flow rate.
-
LC-MS/MS: In addition to the LC parameters, robustness testing should include variations in MS parameters such as collision energy and gas flows.
Experimental Data: A Comparative Summary
The following tables present hypothetical but realistic experimental data from the validation of an HPLC-UV and an LC-MS/MS method for the analysis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
Table 1: Comparison of Method Performance for Assay of 3'-(Dimethylamino)biphenyl-3-carboxylic acid
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.99 |
| Range (µg/mL) | 1 - 200 | 0.1 - 50 | Defined by linearity |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.8% - 100.9% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 0.6% | ≤ 2% |
| - Intermediate Precision | 1.2% | 1.0% | ≤ 2% |
| LOD (µg/mL) | 0.1 | 0.005 | Reportable |
| LOQ (µg/mL) | 0.3 | 0.015 | Reportable |
| Robustness | Passed | Passed | No significant impact on results |
Table 2: Comparison of Method Performance for Impurity Quantification
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (R²) | 0.998 | 0.999 | ≥ 0.99 |
| Range (µg/mL) | 0.5 - 25 | 0.005 - 5 | Defined by linearity |
| Accuracy (% Recovery) | 95.2% - 104.5% | 98.1% - 101.8% | 90.0% - 110.0% |
| Precision (RSD) | |||
| - Repeatability | 2.5% | 1.8% | ≤ 5% |
| - Intermediate Precision | 3.8% | 2.9% | ≤ 5% |
| LOD (µg/mL) | 0.05 | 0.001 | Reportable |
| LOQ (µg/mL) | 0.15 | 0.003 | Reportable |
| Robustness | Passed | Passed | No significant impact on results |
Experimental Protocols
HPLC-UV Method Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Prepare a stock solution of 3'-(Dimethylamino)biphenyl-3-carboxylic acid in methanol at 1 mg/mL.
-
Prepare calibration standards by serial dilution in the mobile phase.
-
Prepare samples by dissolving in methanol and diluting with the mobile phase to the desired concentration.
LC-MS/MS Method Protocol
1. Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
2. Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
MRM Transition: m/z 256.1 → 212.1 (Quantifier), m/z 256.1 → 184.1 (Qualifier)
-
Collision Energy: Optimized for the specific instrument.
4. Standard and Sample Preparation:
-
Prepare a stock solution of 3'-(Dimethylamino)biphenyl-3-carboxylic acid in methanol at 1 mg/mL.
-
Prepare calibration standards by serial dilution in the mobile phase.
-
Prepare samples by dissolving in methanol and diluting with the mobile phase to the desired concentration.
Visualizing the Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation, from planning to final reporting.
Caption: Workflow for Analytical Method Validation.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the analysis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid. The choice between them should be guided by the specific requirements of the Analytical Target Profile.
-
For routine quality control and assay of the API, HPLC-UV is often the more practical and cost-effective choice. Its robustness, wide linear range, and sufficient sensitivity make it well-suited for this purpose.
-
For the quantification of trace-level impurities or for analysis in complex biological matrices, the superior sensitivity and specificity of LC-MS/MS are indispensable.
Ultimately, a well-defined ATP and a thorough, risk-based approach to validation, as outlined in the ICH guidelines, will ensure the selected method is fit for its intended purpose throughout the lifecycle of the drug product.[5]
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
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ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2023. [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]
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Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
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- Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
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- Dong, M. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
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Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]
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MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
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- Analytical Method Development and Valid
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Chemistry LibreTexts. 15.2: Carboxylic Acids - Structures and Names. [Link]
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PubChem. 3'-(Methylamino)biphenyl-3-carboxylic acid. [Link]
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Semantic Scholar. [PDF] Analytical Method Validation for Biopharmaceuticals. [Link]
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BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
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ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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PMC - NIH. Bioanalytical method validation: An updated review. [Link]
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A Comparative Guide to the Biological Activity of 3'-(Dimethylamino)biphenyl-3-carboxylic Acid Analogs
Introduction: The Promise of the Biphenyl Carboxylic Acid Scaffold in Oncology
The biphenyl carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Its inherent rigidity, conferred by the biphenyl backbone, combined with the versatile chemical handles offered by the carboxylic acid group, provides a robust platform for the design of targeted therapeutics.[1] This unique combination has propelled the investigation of biphenyl carboxylic acid derivatives across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2]
This guide focuses on the biological activity of 3'-(Dimethylamino)biphenyl-3-carboxylic acid and its analogs, a class of compounds with emerging potential in oncology. We will delve into their synthesis, explore their structure-activity relationships (SAR), and provide detailed experimental protocols for their biological evaluation. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the chemical space of these promising molecules.
Synthetic Strategies: Accessing the Biphenyl Core
The cornerstone of synthesizing 3'-(Dimethylamino)biphenyl-3-carboxylic acid and its analogs is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction enables the efficient formation of a carbon-carbon bond between a boronic acid and an aryl halide, providing a versatile and high-yielding route to the biphenyl scaffold.[2]
General Synthetic Workflow
The synthesis typically commences with commercially available or readily prepared substituted phenylboronic acids and halo- or triflyloxy-benzoic acids or esters. The choice of starting materials allows for the introduction of diverse substituents on both phenyl rings, facilitating the exploration of structure-activity relationships.
Caption: General workflow for the synthesis of biphenyl carboxylic acid analogs.
Comparative Biological Evaluation: Unraveling Structure-Activity Relationships
Key Observations from Related Biphenyl Carboxylic Acids:
-
Influence of Substituents: The presence and nature of substituents on the biphenyl rings significantly impact cytotoxic activity. For instance, a benzyloxy-substituted compound demonstrated potent activity against both MCF-7 and MDA-MB-231 cell lines, with IC50 values of 9.92 µM and 9.54 µM, respectively.[2] In contrast, compounds bearing chloro, cyano, methoxy, trifluoromethyl, and methyl groups exhibited lower activities.[2]
-
Unsubstituted Phenyl Rings: Interestingly, an analog with unsubstituted phenyl rings also showed good activity, suggesting that the core biphenyl carboxylic acid scaffold itself possesses inherent cytotoxic properties.[2]
-
Role of the Carboxylic Acid Group: The carboxylic acid functionality is crucial for the biological activity of many biphenyl derivatives, enhancing hydrophilicity and influencing bioavailability.[2]
Hypothesized Structure-Activity Relationships for 3'-(Dimethylamino)biphenyl-3-carboxylic Acid Analogs
Based on the available data for related compounds, we can propose a hypothetical structure-activity relationship for analogs of 3'-(Dimethylamino)biphenyl-3-carboxylic acid. This serves as a guiding framework for the rational design of future analogs with enhanced potency and selectivity.
Caption: Hypothesized structure-activity relationship (SAR) map.
Experimental Protocols for Biological Evaluation
To ensure the generation of robust and reproducible data, standardized experimental protocols are paramount. The following sections detail the methodologies for assessing the cytotoxic activity and potential mechanism of action of 3'-(Dimethylamino)biphenyl-3-carboxylic acid analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3'-(Dimethylamino)biphenyl-3-carboxylic acid analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Mechanism of Action: Histone Deacetylase (HDAC) Inhibition Assay
Given that some biphenyl derivatives have been reported to inhibit histone deacetylases (HDACs), a family of enzymes that play a crucial role in transcriptional regulation, it is pertinent to investigate this potential mechanism of action.[3][4]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (e.g., Trichostatin A, SAHA) as a positive control
-
Developer solution (e.g., trypsin)
-
384-well black microplates
-
Fluorometric microplate reader
Protocol:
-
Enzyme and Compound Preparation: Dilute the HDAC enzyme and prepare serial dilutions of the test compounds in HDAC assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted HDAC enzyme, the test compound at various concentrations, and the assay buffer.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to the vehicle control and determine the IC50 value.
Data Presentation: A Comparative Overview
To facilitate a clear and objective comparison of the biological activities of different analogs, all quantitative data should be summarized in a structured table.
Table 1: Comparative in vitro anticancer activity of biphenyl carboxylic acid analogs.
| Compound ID | R1 | R2 | R3 | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| Parent | H | H | 3'-N(CH3)2 | Data not available | Data not available |
| Analog 1 | Benzyloxy | H | H | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Analog 2 | H | H | H | 10.14 ± 2.05 | 10.78 ± 2.58 |
| Analog 3 | Chloro | H | H | > 50 | > 50 |
| Analog 4 | Cyano | H | H | > 50 | > 50 |
| Analog 5 | Methoxy | H | H | > 50 | > 50 |
| Analog 6 | CF3 | H | H | > 50 | > 50 |
| Analog 7 | Methyl | H | H | > 50 | > 50 |
| Tamoxifen | - | - | - | Reference | Reference |
Data for Analogs 1-7 are adapted from a study on a library of biphenyl carboxylic acids and are presented to illustrate the impact of substituents on a related scaffold.[2]
Conclusion and Future Directions
The 3'-(Dimethylamino)biphenyl-3-carboxylic acid scaffold holds considerable promise for the development of novel anticancer agents. While direct comparative data for a systematic series of analogs remains to be fully elucidated, the analysis of related biphenyl carboxylic acids provides a valuable framework for guiding future drug discovery efforts.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 3'-(Dimethylamino)biphenyl-3-carboxylic acid analogs. This will enable the establishment of a robust structure-activity relationship and the identification of lead compounds with improved potency and selectivity. Furthermore, elucidation of the precise molecular target(s) and mechanism(s) of action will be critical for the rational design of next-generation therapeutics based on this promising scaffold.
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Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. [Link]
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PubChem. 3'-(Dimethylamino)biphenyl-3-carboxylic acid. [Link]
-
NIH National Center for Biotechnology Information. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]
-
Springer Nature. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. [Link]
-
NIH National Center for Biotechnology Information. HDAC Inhibitors: Innovative Strategies for Their Design and Applications. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. [Link]
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ResearchGate. Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. [Link]
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MDPI. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. [Link]
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MDPI. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]
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A Comparative Guide to the Synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid
Introduction
3'-(Dimethylamino)biphenyl-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its substituted biphenyl scaffold is a common motif in pharmacologically active compounds and functional organic materials. The presence of both a carboxylic acid and a dimethylamino group at specific positions on the biphenyl core allows for diverse downstream derivatization, making it a versatile intermediate. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule: the modern, palladium-catalyzed Suzuki-Miyaura coupling and the classic, copper-catalyzed Ullmann reaction. A third potential route involving a post-coupling amination is also discussed as a conceptual alternative. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven perspectives, and detailed experimental protocols to inform strategic synthetic planning.
Route 1: The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1][2] Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3] For the synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid, two convergent disconnection strategies are viable.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl and regenerating the catalytically active Pd(0) species.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as dehalogenation or homocoupling of the starting materials.
Synthetic Variations
Route 1a: Coupling of 3-Bromobenzoic acid with (3-(Dimethylamino)phenyl)boronic acid
This approach utilizes a commercially available brominated benzoic acid and a dimethylamino-substituted phenylboronic acid. The carboxylic acid group on the aryl bromide is generally well-tolerated in Suzuki couplings.
Route 1b: Coupling of 3-Bromo-N,N-dimethylaniline with (3-Carboxyphenyl)boronic acid
This alternative disconnection employs a brominated aniline derivative and a carboxylated phenylboronic acid. The dimethylamino group is also compatible with the reaction conditions, although its basicity might influence the choice of inorganic base used in the reaction.
Route 2: The Ullmann Reaction
The Ullmann reaction, first reported over a century ago, is a classic method for forming biaryl compounds through the copper-mediated coupling of two aryl halides.[4] While it has been largely superseded by palladium-catalyzed methods for many applications, it remains a relevant tool, particularly for large-scale syntheses where the cost of palladium can be a concern.
Mechanistic Considerations
The precise mechanism of the Ullmann reaction is complex and has been the subject of extensive study. It is generally accepted to proceed through organocopper intermediates. The reaction typically requires high temperatures (often exceeding 200 °C) and stoichiometric or near-stoichiometric amounts of copper powder or copper salts.[5] The harsh conditions can limit its functional group tolerance and may lead to side reactions. However, modern modifications, including the use of ligands and polar aprotic solvents, can facilitate the reaction at lower temperatures.[6]
For the synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid, the Ullmann reaction would involve the cross-coupling of 3-bromobenzoic acid and 3-bromo-N,N-dimethylaniline. A significant challenge in this unsymmetrical coupling is the potential for homocoupling of each starting material, leading to a mixture of products and complicating purification.
Conceptual Route 3: Post-Coupling Amination Strategy
A third, albeit more linear and potentially lower-yielding, approach involves the initial synthesis of a biphenyl precursor followed by the introduction of the dimethylamino group.
Synthetic Outline
-
Suzuki Coupling: Synthesis of 3'-aminobiphenyl-3-carboxylic acid via Suzuki coupling of 3-bromobenzoic acid and (3-aminophenyl)boronic acid.
-
Methylation: Subsequent N,N-dimethylation of the resulting 3'-aminobiphenyl-3-carboxylic acid. A classic method for this transformation is the Eschweiler-Clarke reaction , which utilizes formaldehyde and formic acid to achieve exhaustive methylation of a primary amine without affecting the carboxylic acid.[7][8] This reductive amination process is known for its high yields and simple workup.[9][10]
While this route involves more steps, it could be advantageous if the starting materials for the direct coupling routes are prohibitively expensive or unavailable.
Comparative Analysis
| Parameter | Suzuki-Miyaura Coupling (Route 1) | Ullmann Reaction (Route 2) | Post-Coupling Amination (Route 3) |
| Reaction Conditions | Mild (often room temperature to 100 °C) | Harsh (typically >150-200 °C, though modern methods can be milder) | Multi-step; Suzuki (mild), Methylation (moderate) |
| Catalyst | Palladium (catalytic amounts) | Copper (often stoichiometric or excess) | Palladium (catalytic), then reagents for methylation |
| Functional Group Tolerance | Excellent | Moderate to Poor | Good |
| Selectivity | High for cross-coupling | Can lead to mixtures of homo- and cross-coupled products | High in each step |
| Starting Material Availability | Wide variety of boronic acids and aryl halides are commercially available | Aryl halides are readily available | Requires specific aminophenylboronic acid; formaldehyde and formic acid are common |
| Yields | Generally high (often >80%) | Variable, often moderate and highly substrate-dependent | Good to high for each step, but overall yield is multiplicative |
| Environmental Impact | Palladium is a precious metal; phosphine ligands can be toxic | Copper is less expensive but used in large amounts; high energy consumption | Multi-step process can generate more waste |
| Scalability | Readily scalable, though catalyst cost can be a factor | Potentially cost-effective for large scale due to cheaper metal | Scalable, with common reagents for the methylation step |
Experimental Protocols
Route 1a: Suzuki-Miyaura Coupling of 3-Bromobenzoic acid
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
(3-(Dimethylamino)phenyl)boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 3-bromobenzoic acid, (3-(dimethylamino)phenyl)boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 3'-(dimethylamino)biphenyl-3-carboxylic acid.
Route 2: Ullmann Reaction
Materials:
-
3-Bromobenzoic acid (1.0 mmol)
-
3-Bromo-N,N-dimethylaniline (1.2 mmol)
-
Copper powder (activated, 2.0 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add 3-bromobenzoic acid, 3-bromo-N,N-dimethylaniline, activated copper powder, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add DMF to the mixture.
-
Heat the reaction to 150-160 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the copper residues, washing with additional DMF.
-
Pour the filtrate into water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product, which may contain homocoupled byproducts, by extensive column chromatography.
Visualizations
Reaction Schemes
Caption: Suzuki-Miyaura coupling routes to the target molecule.
Caption: Ullmann reaction route, highlighting potential byproducts.
Workflow Comparison
Caption: Comparative workflow of Suzuki vs. Ullmann synthesis.
Conclusion
For the synthesis of 3'-(Dimethylamino)biphenyl-3-carboxylic acid, the Suzuki-Miyaura coupling represents a superior strategy in most laboratory contexts. Its mild conditions, high functional group tolerance, and predictable selectivity translate to higher yields and simpler purification protocols. While the Ullmann reaction offers a potentially lower-cost alternative with respect to the metal catalyst, its harsh conditions, lower selectivity for unsymmetrical couplings, and more demanding purification make it a less favorable option for routine synthesis. The conceptual post-coupling amination route provides a viable, albeit longer, alternative that may be considered based on starting material availability and cost. Ultimately, the choice of synthetic route will depend on the specific project requirements, including scale, budget, and available resources. This guide provides the necessary data and experimental context to make an informed decision.
References
-
Organic & Biomolecular Chemistry. A green, efficient, and mild protocol for Suzuki–Miyaura coupling reaction of aryl bromides containing carboxyl group with aryl boronic acids in neat water. RSC Publishing. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Denton, R. et al. A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]
-
Struempler, R. et al. [The synthesis, analysis, stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues (author's transl)]. PubMed. [Link]
-
Denton, R. et al. A practical catalytic reductive amination of carboxylic acids. PMC - NIH. [Link]
-
Ma, D. et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Thirunavukkarasu, V. S. et al. Suzuki coupling reaction of aryl bromides with arylboronic acidsa. ResearchGate. [Link]
-
Li, J. et al. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central. [Link]
-
Hussain, A. et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. [Link]
- Smith, L. et al. Process for making carboxylic amides.
-
Ma, D. et al. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. [Link]
-
Denton, R. et al. Reductive amination of amines using carboxylic acids exploiting the dual reactivity of phenylsilane. ResearchGate. [Link]
-
Li, Y. et al. A recyclable catalytic system for Suzuki-Miyaura coupling in aqueous media. RSC Advances. [Link]
-
Kiss, L. et al. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]
-
Liu, Y. et al. Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. [Link]
-
Wolf, C. et al. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. [Link]
-
Heravi, M. M. et al. Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a . (continued). ResearchGate. [Link]
-
ChemHelp ASAP. Suzuki cross-coupling reaction. YouTube. [Link]
-
Ley, S. V. et al. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. ACS Publications. [Link]
-
Denton, R. et al. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]
- Da Re, P. Process for preparing 3-methylflavone-8-carboxylic acid.
-
Evano, G. et al. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Carroll, F. I. et al. Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. ResearchGate. [Link]
-
Gabba, M. et al. Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules. NIH. [Link]
-
Sayyed, M. A. et al. Eschweiler-Clarke-Methylierung. ResearchGate. [Link]
-
Li, Z. et al. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]
-
The Organic Chemistry Tutor. Eschweiler-Clarke reaction: Methylation on amines.. YouTube. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
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cross-reactivity studies of 3'-(Dimethylamino)biphenyl-3-carboxylic acid
An Objective Guide to a Tiered Cross-Reactivity and Selectivity Profiling Strategy for 3'-(Dimethylamino)biphenyl-3-carboxylic Acid
Introduction
In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary efficacy. Off-target interactions can lead to unforeseen toxicities or a dilution of the intended therapeutic effect, representing a significant cause of late-stage clinical trial failures. This guide provides a comprehensive framework for conducting cross-reactivity studies on 3'-(Dimethylamino)biphenyl-3-carboxylic acid, a novel small molecule.
Currently, specific cross-reactivity data for 3'-(Dimethylamino)biphenyl-3-carboxylic acid is not extensively documented in publicly available literature. Therefore, this document serves as a methodological blueprint, designed for researchers, scientists, and drug development professionals, to systematically profile its selectivity. We will operate from the standpoint of a Senior Application Scientist, outlining a tiered, field-proven strategy that moves from broad, predictive analyses to specific, quantitative assays. This approach ensures a thorough and resource-efficient investigation, establishing a robust foundation for preclinical development.
Structural Analysis and Target Hypothesis
The structure of 3'-(Dimethylamino)biphenyl-3-carboxylic acid presents key pharmacophoric features that can guide our investigation. The biphenyl scaffold is a privileged structure found in numerous biologically active compounds. The presence of a carboxylic acid moiety suggests potential interactions with targets possessing a complementary basic residue, such as arginine or lysine, commonly found in the binding sites of enzymes or receptors. The dimethylamino group, a tertiary amine, can act as a hydrogen bond acceptor or, if protonated, as a cation that engages in electrostatic interactions.
Given these features, and the prevalence of similar scaffolds in pharmacology, a plausible initial hypothesis is that 3'-(Dimethylamino)biphenyl-3-carboxylic acid could interact with targets such as G-protein coupled receptors (GPCRs), nuclear receptors, or certain classes of enzymes like cyclooxygenases (COXs), where acidic moieties are often key for ligand recognition. For the purpose of this guide, we will proceed with the working hypothesis that the compound is a potential modulator of a specific GPCR, while simultaneously assessing its profile against a wide range of other potential targets.
A Tiered Strategy for Cross-Reactivity Profiling
A systematic, tiered approach is the most effective way to build a comprehensive selectivity profile. This strategy begins with broad, cost-effective screening and progressively narrows down to more specific, in-depth assays for targets of interest.
Tier 1: In Silico Off-Target Prediction
The initial step involves leveraging computational tools to predict potential off-target interactions based on structural similarity to known ligands in extensive databases. This predictive analysis helps to identify potential liabilities early and to prioritize subsequent in vitro assays.
Methodology:
-
Ligand-Based Screening: Utilize platforms like the Similarity Ensemble Approach (SEA) or SwissTargetPrediction. These tools compare the 2D structure of 3'-(Dimethylamino)biphenyl-3-carboxylic acid against databases of annotated ligands.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's key chemical features and screen it against databases of protein structures.
-
Analysis: The output is a ranked list of potential off-targets based on a statistical score (e.g., Tanimoto coefficient for SEA). Targets with high similarity scores should be flagged for inclusion in in vitro screening panels.
Tier 2: Broad In Vitro Panel Screening
This tier involves testing the compound at a single, high concentration (typically 1-10 µM) against a large, diverse panel of receptors, ion channels, enzymes, and transporters. This provides a broad overview of the compound's interaction landscape.
Experimental Workflow:
Caption: Tier 2 workflow for broad-panel screening.
Protocol: A typical service, such as the Eurofins SafetyScreen or CEREP BioPrint, would be employed. The compound is submitted for testing in either radioligand binding assays (for receptors and ion channels) or functional enzymatic assays. The standard output is reported as the percent inhibition or activation at the tested concentration.
Data Interpretation: A "hit" is typically defined as a target showing >50% inhibition or stimulation. All hits should be considered for follow-up studies. The table below illustrates how results for 3'-(Dimethylamino)biphenyl-3-carboxylic acid could be compared against a hypothetical alternative, "Compound X".
| Target Family | Target | 3'-(Dimethylamino)biphenyl-3-carboxylic acid (% Inhibition @ 10 µM) | Compound X (% Inhibition @ 10 µM) | Notes |
| GPCRs | Adrenergic α1A | 8% | 12% | No significant activity |
| Dopamine D2 | 15% | 78% | Hit for Compound X | |
| Serotonin 5-HT2A | 65% | 25% | Hit for Test Compound | |
| Enzymes | COX-1 | 48% | 5% | Borderline activity |
| COX-2 | 52% | 3% | Hit for Test Compound | |
| hERG | 11% | 45% | Potential cardiac liability for Compound X |
This is simulated data for illustrative purposes.
Tier 3: Focused Confirmatory & Potency Assays
All significant hits identified in Tier 2 must be confirmed, and their potency determined, through concentration-response curves. This allows for the calculation of IC₅₀ (for inhibition) or EC₅₀ (for activation) values, which are essential for determining the selectivity window relative to the primary target.
Experimental Protocol: Radioligand Binding Assay (e.g., for 5-HT2A Receptor)
-
Preparation: Prepare cell membranes expressing the human 5-HT2A receptor. The radioligand (e.g., [³H]-ketanserin) is selected based on its high affinity and specificity.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and serial dilutions of 3'-(Dimethylamino)biphenyl-3-carboxylic acid (e.g., from 1 nM to 100 µM).
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percent inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Selectivity Window Calculation: The selectivity of the compound is determined by comparing the potency at off-targets to the potency at the primary target.
Selectivity Window = (IC₅₀ at Off-Target) / (IC₅₀ at Primary Target)
A selectivity window of >100-fold is generally considered desirable for a therapeutic candidate.
| Compound | Primary Target IC₅₀ | 5-HT2A IC₅₀ | COX-2 IC₅₀ | 5-HT2A Selectivity | COX-2 Selectivity |
| 3'-(Dimethylamino)biphenyl-3-carboxylic acid | 15 nM (Hypothetical) | 1.2 µM | 2.5 µM | 80-fold | 167-fold |
| Compound X | 25 nM (Hypothetical) | >10 µM | >10 µM | >400-fold | >400-fold |
This is simulated data for illustrative purposes.
Conclusion
The systematic, tiered approach detailed in this guide provides a robust framework for characterizing the cross-reactivity profile of 3'-(Dimethylamino)biphenyl-3-carboxylic acid. By integrating in silico prediction with broad in vitro screening and focused potency determination, researchers can build a comprehensive understanding of a compound's selectivity. This data is not merely a checklist item for regulatory submission; it is a critical tool for predicting potential clinical adverse effects, understanding structure-activity relationships, and making informed decisions in the drug development process. The early and thorough assessment of cross-reactivity is a cornerstone of developing safer and more effective medicines.
References
-
SwissTargetPrediction: A tool for predicting the most probable macromolecular targets of a small molecule. Source: Swiss Institute of Bioinformatics, URL: [Link]
-
Eurofins SafetyScreen Panels: Information on in vitro safety pharmacology profiling services. Source: Eurofins Discovery, URL: [Link]
-
Importance of Selectivity in Drug Discovery: An overview of the role of selectivity in modern drug development. Source: Nature Reviews Drug Discovery, URL: [Link] (Note: This is a representative article on the topic; a specific paper may be substituted).
A Senior Application Scientist's Guide to Benchmarking 3'-(Dimethylamino)biphenyl-3-carboxylic Acid Against Known Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 3'-(Dimethylamino)biphenyl-3-carboxylic acid. We will explore its potential as both an anti-inflammatory and anti-proliferative agent, grounded in the well-established pharmacological relevance of the biphenyl carboxylic acid scaffold. This document is designed to be a practical, in-depth technical guide, detailing not just the "what" but the "why" of the experimental choices, ensuring a robust and self-validating benchmarking process.
Introduction: The Scientific Rationale
The biphenyl carboxylic acid moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs, particularly Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] The rigid biphenyl core provides a scaffold for precise spatial orientation of functional groups, while the carboxylic acid group is often crucial for interacting with biological targets and contributes to the molecule's pharmacokinetic profile.[1]
The subject of our investigation, 3'-(Dimethylamino)biphenyl-3-carboxylic acid, possesses these core features with the addition of a dimethylamino group. This tertiary amine can significantly alter the compound's physicochemical properties, such as its basicity and hydrogen bonding capacity, potentially leading to novel biological activities or an improved therapeutic window compared to existing drugs.
Our benchmarking strategy will therefore focus on two primary, plausible therapeutic avenues for this structural class:
-
Anti-inflammatory activity , centered on the inhibition of cyclooxygenase (COX) enzymes.
-
Anti-proliferative activity , to be assessed against relevant cancer cell lines.
Selection of Appropriate Benchmarking Standards
The choice of standards is critical for a meaningful comparison. We have selected compounds based on both functional and structural similarity.
| Standard Compound | Class | Rationale for Selection |
| Carprofen | NSAID | A biphenyl derivative that acts as a multi-target FAAH/COX inhibitor, providing a relevant functional and structural benchmark for anti-inflammatory activity.[2][3][4] |
| Pranoprofen | NSAID | A propionic acid derivative with a different core but a well-characterized COX inhibitor, serving as a functional standard for anti-inflammatory potential.[5][6][7][8][9] |
| Tamoxifen | SERM / Anticancer | A standard reference compound for in vitro anticancer activity screening against hormone-receptor-positive breast cancer cell lines like MCF-7.[10] |
| Sunitinib | Kinase Inhibitor / Anticancer | A multi-targeted receptor tyrosine kinase inhibitor used as a standard for anti-proliferative assays, particularly in contexts where broad-spectrum activity is being assessed.[1] |
Experimental Benchmarking Workflows
We will employ a tiered approach, starting with broad-spectrum activity assays and progressing to more specific mechanistic studies.
General Experimental Workflow
The overall process for evaluating 3'-(Dimethylamino)biphenyl-3-carboxylic acid is outlined below.
Caption: Overall Benchmarking Workflow.
Anti-inflammatory Activity Benchmarking
The primary hypothesis for a biphenyl carboxylic acid derivative is its potential to inhibit COX enzymes, the key targets for NSAIDs.[5][7][8]
Proposed Signaling Pathway
Caption: Proposed COX Inhibition Pathway.
Experimental Protocol: COX Inhibitor Screening Assay
This protocol is adapted from commercially available fluorometric screening kits.
Objective: To determine the inhibitory activity of 3'-(Dimethylamino)biphenyl-3-carboxylic acid against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
Heme
-
Arachidonic Acid (substrate)
-
3'-(Dimethylamino)biphenyl-3-carboxylic acid
-
Carprofen and Pranoprofen (as standards)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compound and standards to a range of concentrations in assay buffer.
-
Enzyme Preparation: Prepare a COX enzyme solution by diluting the enzyme and heme in the assay buffer.
-
Reaction Setup:
-
Add 80 µL of the COX enzyme solution to each well of the 96-well plate.
-
Add 10 µL of the test compound or standard at various concentrations to the respective wells. For the positive control, add 10 µL of assay buffer.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Initiate Reaction: Add 10 µL of arachidonic acid solution to each well to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm. Record data every minute for 15-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the positive control and plot the results to calculate the IC50 value for each compound against each COX isoform.
Comparative Data Table (Hypothetical Results)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 3'-(Dimethylamino)biphenyl-3-carboxylic acid | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Carprofen | 22.3 | 3.9 | 5.7[3] |
| Pranoprofen | (Known Inhibitor of COX-1 and COX-2)[7][8] | (Known Inhibitor of COX-1 and COX-2)[7][8] | N/A |
Anti-proliferative Activity Benchmarking
The biphenyl scaffold is also present in various anticancer agents.[10] Therefore, it is prudent to evaluate the anti-proliferative effects of our test compound.
Experimental Protocol: Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic effect of 3'-(Dimethylamino)biphenyl-3-carboxylic acid on human breast cancer cell lines.
Materials:
-
MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines.
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
3'-(Dimethylamino)biphenyl-3-carboxylic acid.
-
Tamoxifen and Sunitinib (as standards).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well cell culture plates.
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and standards. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 values.
Comparative Data Table (Hypothetical Results)
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 3'-(Dimethylamino)biphenyl-3-carboxylic acid | [Experimental Value] | [Experimental Value] |
| Tamoxifen | ~5-15 (Literature Range) | >100 (Generally resistant) |
| Sunitinib | ~10-20 (Literature Range) | ~5-15 (Literature Range) |
Mechanistic Insights: NF-κB Signaling Pathway
Chronic inflammation is closely linked to cancer development, and a key pathway at this intersection is the NF-κB signaling pathway. Many anti-inflammatory and anticancer drugs exert their effects by modulating this pathway.
Experimental Workflow: NF-κB Reporter Assay
Caption: NF-κB Reporter Assay Workflow.
This assay will reveal if 3'-(Dimethylamino)biphenyl-3-carboxylic acid can inhibit the activation of the NF-κB transcription factor, a key mediator of inflammatory gene expression. A positive result would provide a deeper understanding of its anti-inflammatory mechanism beyond simple COX inhibition.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the initial benchmarking of 3'-(Dimethylamino)biphenyl-3-carboxylic acid. By comparing its performance against well-characterized standards in functionally relevant assays, researchers can generate a comprehensive preliminary profile of this novel compound. The hypothetical data tables provided serve as a template for presenting the experimental outcomes.
Positive results from these in vitro studies would warrant further investigation, including more advanced mechanistic studies, in vivo efficacy models, and pharmacokinetic profiling, to fully elucidate the therapeutic potential of 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
References
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-
Ataman Kimya. BIPHENYL CARBOXYLIC ACID. Retrieved January 23, 2026, from [Link]
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PubChem. 3'-(Dimethylamino)biphenyl-3-carboxylic acid. Retrieved January 23, 2026, from [Link]
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Navigating the Research Landscape of 3'-(Dimethylamino)biphenyl-3-carboxylic Acid: A Guide for Drug Development Professionals
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
In the landscape of modern drug discovery, the biphenyl carboxylic acid scaffold represents a significant area of interest due to its prevalence in a wide array of biologically active compounds. This guide addresses the current state of peer-reviewed literature concerning the efficacy of a specific derivative, 3'-(Dimethylamino)biphenyl-3-carboxylic acid. While the promise of novel biphenyl derivatives is substantial, a thorough examination of existing research is critical for informing future development efforts.
This analysis reveals a critical gap in the scientific literature. At present, there is a notable absence of published, peer-reviewed studies detailing the biological efficacy, mechanism of action, or comparative performance of 3'-(Dimethylamino)biphenyl-3-carboxylic acid. Database searches, including comprehensive queries of chemical and biological repositories, have not yielded any specific data on its therapeutic effects.
However, the absence of direct evidence does not negate the potential of this molecule. Instead, it highlights an opportunity for novel research. To provide a valuable framework for researchers interested in this compound, this guide will synthesize the available information on its chemical properties and delve into the broader context of the demonstrated efficacy of structurally related biphenyl carboxylic acid derivatives.
Chemical Identity of 3'-(Dimethylamino)biphenyl-3-carboxylic Acid
Before exploring the potential therapeutic landscape, it is essential to ground our understanding in the fundamental chemical properties of the molecule .
| Identifier | Value | Source |
| IUPAC Name | 3-[3-(dimethylamino)phenyl]benzoic acid | PubChem |
| CAS Number | 1181320-54-6 | PubChem |
| Molecular Formula | C₁₅H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 241.28 g/mol | PubChem[1] |
| ChEMBL ID | CHEMBL4173706 | PubChem[1] |
This foundational data, sourced from PubChem, provides the necessary identifiers for procurement and further study of this compound.[1]
The Biphenyl Carboxylic Acid Scaffold: A Proven Pharmacophore
The interest in 3'-(Dimethylamino)biphenyl-3-carboxylic acid is logically derived from the extensive and successful history of the biphenyl carboxylic acid moiety in medicinal chemistry. This structural motif is recognized for its versatility and has been integral to the development of compounds across various therapeutic areas.[2][3]
The biphenyl group provides a rigid, yet conformationally flexible, scaffold that can be readily functionalized to optimize interactions with biological targets. The carboxylic acid group, a common feature in drug molecules, can act as a key hydrogen bond donor and acceptor, or as a bioisostere for other functional groups, enabling potent and specific binding to enzyme active sites and receptors.
Comparative Efficacy in Related Biphenyl Carboxylic Acid Derivatives
While data on our specific molecule of interest is unavailable, a review of its structural analogs provides a compelling rationale for its investigation. The broader class of biphenyl carboxylic acids has demonstrated significant potential in several key therapeutic areas:
-
Anticancer Activity: A notable study on a library of synthesized small molecule biphenyl carboxylic acids revealed promising in vitro anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[4][5] For instance, a benzyloxy-substituted biphenyl carboxylic acid derivative demonstrated potent activity against both cell lines, with IC50 values of 9.92 ± 0.97 µM against MCF-7 and 9.54 ± 0.85 µM against MDA-MB-231.[5] These findings underscore the potential of the biphenyl carboxylic acid scaffold in oncology.[4][5]
-
Anti-inflammatory and Antimicrobial Activity: The biphenyl scaffold is also a key component in compounds exhibiting anti-inflammatory and antimicrobial properties.[3] The versatility of this structural moiety allows for the development of derivatives with a broad spectrum of biological activities.[2]
The demonstrated efficacy of these related compounds suggests that 3'-(Dimethylamino)biphenyl-3-carboxylic acid warrants investigation to determine if the dimethylamino substitution confers unique or enhanced biological activity.
Experimental Workflow for Efficacy Screening
For researchers poised to investigate the efficacy of 3'-(Dimethylamino)biphenyl-3-carboxylic acid, a structured experimental approach is paramount. The following workflow provides a robust starting point for preliminary screening and characterization.
Caption: A generalized workflow for the initial efficacy screening and preclinical evaluation of a novel compound.
Detailed Experimental Protocols
1. Primary Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of 3'-(Dimethylamino)biphenyl-3-carboxylic acid on a panel of human cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of 3'-(Dimethylamino)biphenyl-3-carboxylic acid in culture medium.
-
Treat the cells with varying concentrations of the compound and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Kinase Inhibition Assay (Example: EGFR Tyrosine Kinase)
-
Objective: To determine if 3'-(Dimethylamino)biphenyl-3-carboxylic acid inhibits the activity of a specific kinase, a common target for biphenyl derivatives.
-
Methodology:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Add recombinant human EGFR kinase, the substrate (poly(Glu,Tyr)), and ATP to the wells of a 384-well plate.
-
Add varying concentrations of 3'-(Dimethylamino)biphenyl-3-carboxylic acid or a known inhibitor (e.g., Erlotinib) to the wells.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition relative to controls.
-
Future Directions and Conclusion
The absence of efficacy data for 3'-(Dimethylamino)biphenyl-3-carboxylic acid presents a clear opportunity for novel research. The established therapeutic potential of the broader biphenyl carboxylic acid class provides a strong rationale for the investigation of this specific derivative. Researchers in academic and industrial settings are encouraged to undertake the foundational screening necessary to elucidate its biological activity.
Should initial in vitro studies yield promising results, subsequent research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive preclinical development to assess its potential as a therapeutic candidate. The path forward requires rigorous, data-driven science to unlock the potential of this and other novel chemical entities.
References
-
PubChem. 3'-(Dimethylamino)biphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 3'-(Methylamino)biphenyl-3-carboxylic acid. National Center for Biotechnology Information. [Link]
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
-
MDPI. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. [Link]
-
PubChem. 4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
MDPI. Aromatic L-Amino-Acid Decarboxylase Deficiency Screening by Analysis of 3-O-Methyldopa in Dried Blood Spots: Results of a Multicentric Study in Neurodevelopmental Disorders. [Link]
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
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- 5. ajgreenchem.com [ajgreenchem.com]
Safety Operating Guide
Navigating the Disposal of 3'-(Dimethylamino)biphenyl-3-carboxylic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and environmentally conscious disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 3'-(Dimethylamino)biphenyl-3-carboxylic acid, a compound whose precise disposal information may not be readily available. By synthesizing data from related chemical structures and adhering to established hazardous waste management principles, this document serves as an essential resource for maintaining a safe and compliant laboratory environment.
Hazard Assessment and Characterization
Due to the limited availability of a specific Safety Data Sheet (SDS) for 3'-(Dimethylamino)biphenyl-3-carboxylic acid, a conservative approach to hazard assessment is paramount. Based on the known hazards of structurally similar biphenyl carboxylic acids, this compound should be handled as a hazardous substance.
Inferred Hazard Profile:
| Hazard Classification | Description | Supporting Rationale |
| Skin Irritant | Causes skin irritation upon contact.[1] | Biphenyl carboxylic acid derivatives are known to cause skin irritation.[1] |
| Serious Eye Irritant | Causes serious eye irritation.[1] | This is a common characteristic of this chemical class.[1] |
| Respiratory Irritant | May cause respiratory irritation if inhaled. | Dusts or aerosols may be irritating to the respiratory tract. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[2] | Biphenyl compounds can be persistent in the environment.[2] |
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within designated hazardous waste management protocols.
Personal Protective Equipment (PPE) and Safe Handling
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[2] Gloves should be inspected before use and disposed of properly after handling the chemical.[2]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a chemical fume hood.[4]
Safe Handling Practices:
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Don PPE: Wear the appropriate PPE as outlined in the section above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust.[2] For liquid spills, use an inert absorbent material like sand or vermiculite.
-
Collect Waste: Place the spilled material and any contaminated absorbent into a suitable, labeled container for hazardous waste.[2][3]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
Disposal Protocol for 3'-(Dimethylamino)biphenyl-3-carboxylic Acid
The primary recommended method for the disposal of 3'-(Dimethylamino)biphenyl-3-carboxylic acid is through a licensed hazardous waste disposal company.[2][4] This ensures that the waste is handled and treated in accordance with federal, state, and local regulations.[2][6]
Waste Categorization and Segregation:
-
Waste Stream: This compound should be categorized as a solid hazardous chemical waste.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Incompatible wastes must be stored separately.[6]
Step-by-Step Disposal Procedure:
-
Container Selection:
-
Use a chemically compatible, leak-proof container with a secure lid.[6][7] Plastic containers are often preferred for their durability.[8]
-
The original container may be used if it is in good condition.[7]
-
Ensure the container is not overfilled; leave at least 5% of headspace to allow for expansion.[6]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Alternative Disposal Method (Licensed Facility):
For ultimate disposal, a licensed facility will likely employ incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
Caption: Disposal workflow for 3'-(Dimethylamino)biphenyl-3-carboxylic acid.
References
-
3'-(Dimethylamino)biphenyl-3-carboxylic acid. PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. (2025, November 25). Retrieved January 23, 2026, from [Link]
-
Learn the Basics of Hazardous Waste. US EPA. (2025, March 24). Retrieved January 23, 2026, from [Link]
-
Hazardous Waste and Disposal. American Chemical Society. (n.d.). Retrieved January 23, 2026, from [Link]
-
Regulation of Laboratory Waste. American Chemical Society. (n.d.). Retrieved January 23, 2026, from [Link]
-
Safety and Waste Management for SAM Chemistry Methods. US EPA. (2025, April 15). Retrieved January 23, 2026, from [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. (n.d.). Retrieved January 23, 2026, from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). Retrieved January 23, 2026, from [Link]
-
4'-(Dimethylamino)biphenyl-3-carboxylic acid - SAFETY DATA SHEET. (n.d.). Retrieved January 23, 2026, from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. (n.d.). Retrieved January 23, 2026, from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16). Retrieved January 23, 2026, from [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (n.d.). Retrieved January 23, 2026, from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. fishersci.es [fishersci.es]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. afgsci.com [afgsci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
